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  • Product: 3,3,5,5-Tetramethylpiperazin-2-one
  • CAS: 1296755-97-9

Core Science & Biosynthesis

Foundational

3,3,5,5-Tetramethylpiperazin-2-one chemical properties and structure

Title: 3,3,5,5-Tetramethylpiperazin-2-one: Structural Dynamics, Synthesis, and Applications in Advanced Materials and Medicinal Chemistry Executive Summary As a Senior Application Scientist, I frequently encounter the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3,3,5,5-Tetramethylpiperazin-2-one: Structural Dynamics, Synthesis, and Applications in Advanced Materials and Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing molecules that can withstand aggressive oxidative environments or serve as metabolically stable scaffolds in drug discovery. 3,3,5,5-Tetramethylpiperazin-2-one (CAS: 1296755-97-9) is a highly specialized, sterically hindered secondary amine[1]. The strategic placement of four methyl groups adjacent to the amine and amide centers creates a profound steric shield. This whitepaper deconstructs the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of this piperazinone core, providing a definitive guide for researchers in polymer stabilization and medicinal chemistry.

Chemical Structure and Fundamental Properties

The core architecture of 3,3,5,5-tetramethylpiperazin-2-one is defined by a six-membered piperazinone ring. The gem-dimethyl groups at the 3- and 5-positions serve a dual purpose:

  • Kinetic Shielding: They physically block nucleophilic or enzymatic attacks on the secondary amine (position 4) and the carbonyl carbon (position 2).

  • Electronic Modulation: The inductive electron-donating effect of the methyl groups enriches the electron density of the nitrogen atom, tuning its oxidation potential—a critical factor for its role as a radical scavenger[2].

Table 1: Physicochemical Properties of 3,3,5,5-Tetramethylpiperazin-2-one [1]

PropertyValue
Chemical Name 3,3,5,5-Tetramethylpiperazin-2-one
CAS Number 1296755-97-9
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
SMILES String CC1(C)CNC(=O)C(C)(C)N1
CLogP 1.278
Structural Class Secondary Aliphatic Amine / Piperazinone

Mechanistic Pathways: The Hindered Amine Light Stabilizer (HALS) Cycle

In polymer science, 3,3,5,5-tetramethylpiperazin-2-one derivatives are highly valued as Hindered Amine Light Stabilizers (HALS)[2]. Unlike traditional antioxidants that are consumed during the stabilization process, HALS operate via a catalytic regenerative loop known as the Denisov Cycle.

The mechanism relies entirely on the steric bulk of the tetramethyl groups. When the secondary amine (>N-H) is oxidized by UV light or oxygen, it forms a nitroxyl radical (>N-O•). In unhindered amines, this radical would rapidly dimerize or degrade. However, the 3,3,5,5-tetramethyl substitution forces the nitroxyl radical into a stable, persistent state. This radical acts as a trap for destructive polymer alkyl radicals (R•), forming an alkoxyamine (>N-OR), which subsequently reacts with peroxy radicals (ROO•) to regenerate the active nitroxyl species[3].

HALS_Cycle A Hindered Amine (>N-H) B Nitroxyl Radical (>N-O•) A->B UV / O2 Oxidation C Alkoxyamine (>N-OR) B->C Scavenges R• C->B Reacts with ROO• (Regeneration) D Polymer Degradation (R• / ROO•) D->B Radical Trapping

Fig 1. The Denisov cycle illustrating the HALS catalytic radical scavenging mechanism.

Synthetic Methodologies and Causality

Synthesizing highly substituted piperazinones is notoriously difficult. Traditional SNAr (nucleophilic aromatic substitution) or standard amidation techniques often fail due to extreme steric clash[4]. To construct the 3,3,5,5-tetramethylpiperazin-2-one core, we rely on Bargellini chemistry , followed by a Copper-Mediated Goldberg Arylation for N1-functionalization[5].

Synthesis_Workflow N1 1,1,1-Trichloro- 2-methylpropan-2-ol N3 Bargellini Condensation NaOH, PTC, 0°C N1->N3 N2 Diamine Precursor N2->N3 N4 3,3,5,5-Tetramethyl- piperazin-2-one N3->N4 Cyclization N5 Goldberg Arylation CuI, K3PO4, 110°C N4->N5 Aryl Halide N6 N1-Aryl Piperazinone N5->N6 C-N Coupling

Fig 2. Synthetic workflow from Bargellini condensation to Goldberg arylation.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success without requiring immediate LC-MS analysis.

Protocol A: Bargellini Synthesis of the Piperazinone Core[4]

Causality: We utilize 1,1,1-trichloro-2-methylpropan-2-ol as a gem-dimethyl and carbonyl equivalent. A highly concentrated biphasic basic medium (50% aq. NaOH) is essential to drive the deprotonation of the weakly acidic hydroxyl group, initiating intramolecular cyclization while neutralizing the generated HCl. N-benzyl-N,N-triethylammonium chloride acts as a phase-transfer catalyst (PTC) to ferry hydroxide ions into the organic phase.

  • Initialization: In a round-bottom flask, dissolve 1,1,1-trichloro-2-methylpropan-2-ol (14.46 mmol), the diamine precursor (7.23 mmol), and N-benzyl-N,N-triethylammonium chloride (0.72 mmol) in CH₂Cl₂ (70 mL). Cool the system to 0 °C.

  • Base Addition: Dropwise, add 50% aq. NaOH (36.14 mmol). Caution: The reaction is exothermic; strict temperature control at 0 °C prevents decarboxylation side reactions.

  • Propagation: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 20 hours.

  • Validation Checkpoint 1 (Quenching): Treat the reaction mixture with H₂O (50 mL). Self-Validation: The transition from a cloudy biphasic suspension to a clear phase-separated liquid confirms the complete neutralization of ammonium salts and the solubilization of inorganic byproducts.

  • Extraction & Verification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 × 50 mL).

  • Validation Checkpoint 2 (TLC): Run a TLC using CH₂Cl₂–7N NH₃ in MeOH (9:1). A distinct spot at Rf ≈ 0.31 confirms the formation of the piperazinone core[4].

Protocol B: Copper-Mediated Goldberg Arylation[4]

Causality: Traditional cross-coupling fails due to the steric bulk of the tetramethyl groups. We utilize CuI paired with 1,10-Phenanthroline. The bidentate nitrogen ligand stabilizes the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II), which is critical for driving the sluggish oxidative addition of the hindered amine.

  • Reagent Assembly: Combine the synthesized 3,3,5,5-tetramethylpiperazin-2-one (0.30 mmol), an aryl halide (e.g., 3-iodopyridine, 0.46 mmol), CuI (0.06 mmol), 1,10-Phenanthroline (0.06 mmol), and K₃PO₄ (1.52 mmol) in DMF (3 mL) under a strict nitrogen atmosphere.

  • Thermal Activation: Stir the resulting mixture at 110 °C for 24 hours.

  • Validation Checkpoint 3 (Filtration): Filter the crude mixture through a pad of Celite®, washing the filter cake with EtOAc (3 × 5 mL). Self-Validation: The Celite pad will trap the insoluble copper-phosphate salts; a clear, brightly colored filtrate indicates successful separation of the transition metal catalyst from the organic product.

Applications in Advanced Fields

Polymer Science & UV-C Protection: Derivatives of 3,3,5,5-tetramethylpiperazin-2-one are heavily integrated into polyolefin compositions and automotive coatings. They provide exceptional resistance to discoloration and photooxidation upon exposure to UV-C light. Because the hindered amine is highly basic, it can sometimes interact negatively with acidic polymer catalysts; however, modifying the amine to an alkoxyamine (>N-OR) mitigates this basicity while preserving its radical scavenging efficiency[2],[3].

Medicinal Chemistry: In drug development, the piperazinone ring serves as a rigidified, metabolically stable bioisostere for standard piperazines. The tetramethyl substitution prevents oxidative metabolism by Cytochrome P450 enzymes at the carbon atoms adjacent to the nitrogen, dramatically increasing the in vivo half-life of the pharmacophore[6]. Furthermore, these hindered amines have been shown to coordinate efficiently to palladium, acting as directing groups in complex C–H activation processes during late-stage drug functionalization[4].

References

  • Title: EN300-201069 - EnamineStore: 3,3,5,5-tetramethylpiperazin-2-one Source: enaminestore.com URL: 1

  • Title: Synthesis of Electron-Deficient N1-(Hetero)aryl 3,3,5,5-Tetramethyl Piperazinones Source: thieme-connect.com URL: 4

  • Title: US9045480B2 - Sterically hindered amine light stabilizers Source: google.com (Patents) URL: 2

  • Title: US20220169828A1 - Compositions and methods for protecting organic polymeric materials from discoloration due to exposure to uv-c light Source: google.com (Patents) URL: 3

Sources

Exploratory

Engineering the Physicochemical Landscape of Tetramethylpiperazine Derivatives: A Technical Guide for Drug Development

Executive Summary Tetramethylpiperazine (TMP), widely known as ligustrazine, is a highly bioactive pyrazine alkaloid characterized by its ability to readily cross the blood-brain barrier. However, drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetramethylpiperazine (TMP), widely known as ligustrazine, is a highly bioactive pyrazine alkaloid characterized by its ability to readily cross the blood-brain barrier. However, drug development professionals frequently encounter a critical bottleneck: the parent compound's inherent physical instability. As a Senior Application Scientist, I have observed that successful clinical translation of TMP relies entirely on overcoming its high volatility, rapid sublimation, and severe hygroscopicity. This whitepaper provides an in-depth mechanistic analysis of how supramolecular cocrystallization and covalent derivatization can fundamentally rewrite the physical characteristics of TMP derivatives, complete with self-validating analytical protocols for rigorous physicochemical profiling.

The Physicochemical Baseline: The TMP Paradox

The physical properties of native TMP present a classic paradox in medicinal chemistry. On one hand, its small molecular weight and moderate oil-water partition coefficient (LogP) make it an exceptional candidate for transdermal delivery and central nervous system targeting[1].

On the other hand, the solid-state physics of TMP are highly problematic for formulation:

  • Sublimation & Low Melting Point: TMP exhibits a low melting point (~80–82 °C) and sublimes rapidly at room temperature. Causality: The basic nitrogen atoms in the pyrazine ring act as strong hydrogen-bond acceptors, but the molecule lacks corresponding hydrogen-bond donors. This results in weak intermolecular van der Waals forces within the pure crystal lattice, leading to high vapor pressure.

  • Severe Hygroscopicity: Native TMP is highly susceptible to moisture, exhibiting a mass change of up to 25% when exposed to 90% relative humidity (RH)[2]. This rapid moisture uptake leads to deliquescence, destroying the crystal lattice and accelerating chemical degradation.

Rational Design of Solid-State Properties

To salvage the pharmacological utility of TMP, we must engineer its crystal lattice and solvation thermodynamics. This is achieved through two primary pathways:

A. Supramolecular Engineering (Cocrystallization)

Cocrystal technology allows us to alter physical properties without modifying the covalent structure of the active pharmaceutical ingredient. By introducing coformers like 3,5-dinitrobenzoic acid (DNBA) or p-aminobenzoic acid (PABA), we provide the missing hydrogen-bond donors. The resulting O−H⋯N supramolecular synthons lock the TMP molecules into a rigid, mesh-like crystal lattice[2]. This dramatically increases the crystal lattice enthalpy, pushing the melting point higher and practically eliminating sublimation and hygroscopicity.

B. Covalent Derivatization

For applications requiring altered pharmacokinetics, covalent conjugation is utilized. For instance, conjugating TMP with oleanolic acid via amino acid ester bonds (e.g., 3β-glycine ester TOA) significantly alters the LogP, shifting the molecule toward a more lipophilic profile while maintaining a stable solid state (melting point 96.0–97.6 °C)[3]. Similarly, synthesizing ligustrazine-benzoic acid derivatives via ether linkages can yield highly stable crystalline solids with melting points exceeding 170 °C[4].

Quantitative Physical Characteristics

The following table summarizes the profound impact of these engineering strategies on the physical characteristics of TMP.

Compound / DerivativeModification TypeMelting Point (°C)Hygroscopicity (Mass Δ at 90% RH)Primary Application
Native TMP None (Parent)~80.0 (Sublimes)25.00%Baseline
TMP-DNBA (0.5:1) Cocrystal> TMP Native0.03%Stability / Anti-sublimation
TMP-MABA (1.5:1) Cocrystal> TMP Native0.12%Stability Enhancement
TMP-PABA (1:2) Cocrystal> TMP Native1.64%Stability Enhancement
3β-glycine ester TOA (6a) Covalent (Ester)96.0–97.6N/A (Lipophilic shift)Anti-tumor Cytotoxicity
TMP-Benzoic Acid (1b) Covalent (Ether)172.2–172.9N/A (Stable lattice)Neuroprotection

Data derived from validated physical characterization studies[2][3][4].

Validated Analytical Methodologies

To ensure trustworthiness in drug development, physical characterization cannot rely on isolated measurements. The following protocols are designed as self-validating systems , ensuring internal quality control at every step.

G Start Parent TMP (High Volatility, Hygroscopic) Sub1 Cocrystallization (e.g., DNBA, PABA) Start->Sub1 Non-covalent Sub2 Covalent Conjugation (e.g., Oleanolic Acid) Start->Sub2 Covalent Eval1 Dynamic Vapor Sorption (DVS) Assess Hygroscopicity Sub1->Eval1 Eval3 Melting Point & PXRD Crystal Lattice Stability Sub1->Eval3 Eval2 Shake-Flask / HPLC Determine LogP Sub2->Eval2 Sub2->Eval3 Opt Optimized TMP Derivative (Stable, Bioavailable) Eval1->Opt Eval2->Opt Eval3->Opt

Experimental workflow for the physicochemical optimization and validation of TMP derivatives.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Causality: Traditional desiccator methods are static and prone to environmental fluctuations. DVS provides continuous, microgram-level mass tracking under precise thermodynamic control, allowing us to map the exact sorption/desorption isotherms[2].

  • Sample Preparation: Load 10–20 mg of the crystalline TMP derivative into the microbalance quartz pan.

  • Initial Drying (Baseline Establishment): Expose the sample to 0% RH at 25.0 °C. The system must hold until the mass change rate ( dm/dt ) falls below 0.002% min−1 . Why? This ensures the removal of all surface-bound moisture, establishing a true dry mass baseline.

  • Sorption Cycle: Program the instrument to increase humidity in 10% RH increments up to 90% RH.

  • Self-Validation (Equilibrium Criterion): The system is programmed to advance to the next humidity step only when dm/dt<0.002% min−1 is maintained for 10 consecutive minutes. If equilibrium is not reached within 360 minutes, the software flags the sample for kinetic instability (e.g., hydrate formation or deliquescence).

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements to assess hysteresis (trapped moisture in the lattice).

Protocol 2: Shake-Flask Partition Coefficient (LogP) Determination

Causality: While computational ClogP provides a baseline, empirical LogP via the shake-flask method is mandatory to capture the true solvation dynamics and hydrophilicity of complex derivatives like TMP-Oleanolic acid conjugates[3].

  • Solvent Saturation: Vigorously stir n -octanol and aqueous buffer (pH 7.4) for 24 hours, then separate. Why? Using mutually saturated phases prevents volume shifts due to solvent cross-solubility during the assay.

  • Sample Dissolution: Dissolve the TMP derivative in the pre-saturated aqueous phase at a known concentration ( Cinitial​ ) strictly below its saturation limit.

  • Partitioning: Combine equal volumes of the spiked aqueous phase and pre-saturated n -octanol in a sealed flask. Shake at 100 rpm at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any interfacial microemulsions.

  • Self-Validation (Mass Balance Check): Quantify the concentration in both the aqueous ( Caq​ ) and organic ( Coct​ ) phases using UV-Vis spectrophotometry or HPLC. Calculate the mass balance: (Caq​×Vaq​)+(Coct​×Voct​) must equal (Cinitial​×Vaq​)±5% . Failure of this check indicates drug precipitation, degradation, or interfacial aggregation, invalidating the run.

  • Calculation: Calculate the partition coefficient as LogP=log10​(Coct​/Caq​) .

Mechanistic Translation to Pharmacokinetics

The ultimate goal of altering the physical characteristics of TMP is to dictate its biological behavior. By transforming a volatile, hygroscopic powder into a stable, high-melting-point solid, we enable precise dosing and extended shelf-life. Furthermore, tuning the LogP through covalent modification directly dictates whether the derivative will partition into lipid-rich tumor microenvironments or remain bioavailable in systemic circulation.

R N1 TMP Nitrogen Atoms (H-bond Acceptors) N3 Mesh-like Crystal Lattice (Intermolecular O-H...N) N1->N3 N2 Coformer / Conjugate (H-bond Donors / Bulky Groups) N2->N3 N4 Increased Melting Point (>100°C) N3->N4 N5 Reduced Hygroscopicity (<2% mass change) N3->N5 N6 Eliminated Sublimation N3->N6

Logical relationship between structural modification and the resulting physicochemical enhancements.

Conclusion

The physical characteristics of tetramethylpiperazine derivatives are not merely secondary traits; they are the fundamental drivers of the drug's developability. By applying rigorous supramolecular and covalent engineering, supported by self-validating thermodynamic assays, researchers can successfully bypass the volatility and hygroscopicity of native TMP, unlocking its full therapeutic potential.

Sources

Foundational

Engineering Privileged Scaffolds: A Technical Guide to the Research Applications of Substituted Piperazinones

Executive Summary & Mechanistic Rationale In the pursuit of novel therapeutics, optimizing lead compounds for favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles remains a central challenge. The piperazin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics, optimizing lead compounds for favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles remains a central challenge. The piperazin-2-one (piperazinone) ring has firmly established itself as a "privileged scaffold" in medicinal chemistry. By acting as conformationally restricted peptide β -turn mimetics and versatile bioisosteres, substituted piperazinones offer precise spatial orientation of pharmacophoric groups.

The causality behind the widespread adoption of piperazinones lies in their unique balance of rigidity and flexibility. The amide bond within the heterocycle restricts the conformational space of the molecule, significantly lowering the entropic penalty upon binding to target proteins. Furthermore, varying the substitution patterns (e.g., at C3, C5, N1, N4) allows researchers to topographically mimic peptide backbones, making these scaffolds ideal for disrupting complex protein-protein interactions (PPIs).

G Core Substituted Piperazinone Scaffold Prop1 Conformational Restriction Core->Prop1 Prop2 Peptide beta-turn Mimetic Core->Prop2 Prop3 Bioisosteric Replacement Core->Prop3 App1 Factor Xa Inhibitors (Cardiovascular) Prop1->App1 Enhanced binding App3 Farnesyltransferase Inhibitors (Oncology) Prop2->App3 PPI targeting App2 HCV NS4B Inhibitors (Antiviral) Prop3->App2 Improved PK/PD

Logical mapping of piperazinone structural properties to therapeutic applications.

Key Therapeutic Applications & Target Validation

Cardiovascular: Factor Xa Inhibition

Intravascular clot formation is driven by the coagulation cascade, where Factor Xa (FXa) plays a pivotal role in converting the zymogen prothrombin into active thrombin. Historically, FXa inhibitors relied on highly basic amidino or guanidino groups, which often suffered from poor oral bioavailability.

By utilizing1 [1], researchers successfully replaced these basic groups with a 4-(piperidino)pyridine moiety. This bioisosteric substitution maintained critical hydrogen-bonding interactions within the S1 pocket of FXa while drastically improving the lipophilicity and membrane permeability of the compounds, achieving high selectivity over trypsin and thrombin.

Pathway Prothrombin Prothrombin (Zymogen) Thrombin Thrombin (Active) Prothrombin->Thrombin FXa Factor Xa (Active Protease) FXa->Thrombin Cleaves Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Piperazinone Derivative Inhibitor->FXa Blocks

Coagulation cascade highlighting Factor Xa inhibition by piperazinone derivatives.

Antiviral Agents: HCV NS4B and HIV-1 Capsid Targeting

High-throughput screening campaigns have identified piperazinone derivatives as potent inhibitors of the Hepatitis C Virus (HCV) nonstructural protein NS4B. Extensive structure-activity relationship (SAR) studies demonstrated that the amide function and the2 [2] are absolutely essential for anti-HCV genotype 1 activity. Furthermore, 3[3] with terminal indole rings have recently shown moderate to strong efficacy in targeting the HIV-1 capsid (CA) protein, acting as vital assembly inhibitors.

Oncology: Farnesyltransferase Inhibition

In oncology, piperazin-2-one derivatives have been synthesized via bioisosteric substitution of the imidazole ring in known farnesyltransferase (FTase) inhibitors. By substituting the methoxy group of intermediate esters with various amines (e.g., guanidine, thiourea), researchers have developed 4 [4] effective against colon (HT-29) and lung (A549) cancer cell lines.

Quantitative Data: Activity Profiles

The following table summarizes the quantitative efficacy of various piperazinone derivatives across distinct therapeutic targets, demonstrating the scaffold's versatility.

Compound / DerivativeTarget / Disease AreaActivity MetricKey Structural Feature
Compound M55113 (30a) Factor Xa (Cardiovascular)IC₅₀ = 0.06 μM4-(piperidino)pyridine substitution
Compound 2a HCV NS4B Genotype 1 (Antiviral)Low micromolar IC₅₀C-3/C-6 cis stereochemistry
F2-7f HIV-1 CA protein (Antiviral)EC₅₀ = 5.89 μMPhenylalanine derivative with terminal indole
1-(3-chlorophenyl) analogs HT-29 Colon Cancer (Oncology)High Cytotoxicity (MTT)Bioisosteric guanidine/thiourea substitution

Synthetic Methodologies: Building the Scaffold

To harness the therapeutic potential of piperazinones, robust synthetic routes are required. The causality behind choosing solid-phase synthesis over traditional solution-phase methods lies in the rapid generation of combinatorial libraries and strict thermodynamic control over diastereoselectivity.

Solid-Phase Synthesis via Disrupted Ugi Condensation

Solid-phase synthesis enables the parallel generation of 2,3,6-trisubstituted piperazinones. When an amino acid is anchored to a resin, it functions as a secondary amine. This anchoring dictates the stereochemical outcome:5[5] between the resin-bound amino acid, an isocyanide, and an aziridine aldehyde dimer yields exclusively the cis-diastereomer. This is in stark contrast to solution-phase reactions, which predominantly yield trans-isomers due to unconstrained rotational freedom prior to cyclization.

Workflow Step1 Resin Anchoring (Amino Acid to Secondary Amine) Step2 Disrupted Ugi Condensation (Isocyanide + Aziridine Aldehyde) Step1->Step2 Step3 Diastereoselective Cyclization (Cis-Diastereomer Formation) Step2->Step3 Step4 Cleavage from Solid Support (Tris-substituted Piperazinone) Step3->Step4

Step-by-step workflow for solid-phase synthesis of trisubstituted piperazinones.

Protocol: Solid-Phase Synthesis of Trisubstituted Piperazinones

Self-Validating System: This protocol is designed so that the successful execution of Step 2 inherently forces the stereochemical outcome verified in Step 5.

  • Resin Preparation & Anchoring:

    • Action: Swell Wang or Merrifield resin in Dichloromethane (DCM). Anchor the N-protected amino acid to the solid support using standard coupling reagents (e.g., DIC/HOBt). Deprotect the amine (using 20% piperidine in DMF for Fmoc) to form a secondary amine on the solid phase.

    • Mechanistic Causality: Resin anchoring forces the intermediate into a sterically constrained conformation. Because the amine is secondary, the subsequent iminium ion formation is geometrically restricted, driving the cis-selectivity.

  • Disrupted Ugi Four-Component Reaction:

    • Action: Introduce the aziridine aldehyde dimer (0.5 equiv) and the selected isocyanide (1.2 equiv) in a 1:1 mixture of Trifluoroethanol (TFE) and DCM. Stir at room temperature for 24 hours.

    • Mechanistic Causality: The aziridine acts as an electrophile, intercepting the standard Ugi pathway and triggering a ring-expansion/cyclization cascade rather than forming a linear peptide.

  • Diastereoselective Cyclization & Washing:

    • Action: Allow the resin-bound intermediate to undergo spontaneous cyclization. Wash the resin sequentially with DMF, MeOH, and DCM (3x each) to remove all unreacted reagents and byproducts.

  • Resin Cleavage:

    • Action: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Filter the resin, concentrate the filtrate under a stream of nitrogen, and precipitate the crude cis-piperazinone using cold diethyl ether.

  • Validation & Quality Control:

    • Action: Analyze the crude product via LC-MS for mass confirmation and ¹H-NMR for stereochemical validation.

    • Self-Validation Check: The coupling constants ( J -values) between the C2 and C3 protons in the ¹H-NMR spectrum will definitively validate the cis configuration (typically J≈2−4 Hz for cis in these constrained rings, distinct from trans couplings).

Conclusion

Substituted piperazinones represent a highly versatile and synthetically accessible class of pharmacophores. By strategically manipulating their stereochemistry and substitution patterns—whether through solid-phase Ugi condensations or palladium-catalyzed modular syntheses—drug development professionals can fine-tune these molecules for diverse targets. From disrupting viral nonstructural proteins to inhibiting critical coagulation enzymes, the piperazinone scaffold remains a cornerstone of modern rational drug design.

References

  • Synthesis and Evaluation of 1-Arylsulfonyl-3-piperazinone Derivatives as Factor Xa Inhibitor. Chemical and Pharmaceutical Bulletin (JST).
  • Discovery of a Novel Class of Potent HCV NS4B Inhibitors: SAR Studies on Piperazinone Derivatives. Journal of Medicinal Chemistry (ACS).
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin (PMC/NIH).
  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters (ACS).

Sources

Exploratory

Engineering Sterically Hindered Heterocycles: A Technical Guide to 3,3,5,5-Tetramethylpiperazin-2-one and Its Analogs

Executive Summary & Mechanistic Grounding The compound 3,3,5,5-Tetramethylpiperazin-2-one (TMPZ) and its functionalized analogs represent a highly versatile class of sterically hindered nitrogen heterocycles. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound 3,3,5,5-Tetramethylpiperazin-2-one (TMPZ) and its functionalized analogs represent a highly versatile class of sterically hindered nitrogen heterocycles. Characterized by the presence of four methyl groups flanking the piperazine nitrogen, this core motif exhibits unique steric and electronic properties. In industrial polymer science, TMPZ derivatives are the backbone of Hindered Amine Light Stabilizers (HALS), preventing photo-oxidative degradation [2]. In medicinal chemistry, the TMPZ scaffold is increasingly utilized as a rigid, metabolically stable building block and as a directing group in palladium-catalyzed aliphatic C–H activation processes[1, 4].

This technical whitepaper dissects the synthetic logic, self-validating experimental protocols, and mechanistic applications of TMPZ and its analogs, providing a comprehensive roadmap for researchers looking to integrate these heterocycles into their workflows.

Mechanistic Insights: Why Steric Hindrance Matters

The Denisov Cycle in Polymer Stabilization (HALS)

In material science, TMPZ analogs such as Goodrite UV-3034 act as potent UV stabilizers [2, 5]. The causality behind their efficacy lies in the steric bulk provided by the 3,3,5,5-tetramethyl substitution. This bulk protects the secondary amine from unwanted side reactions while allowing it to undergo controlled oxidation into a stable nitroxyl radical (N-O•) .

The nitroxyl radical operates via the Denisov Cycle , a catalytic loop where the radical traps destructive alkyl radicals (R•) to form a dormant alkoxyamine (N-O-R). Subsequent reaction with peroxy radicals (ROO•) regenerates the active nitroxyl radical, effectively terminating the oxidative degradation chain of the polymer [5].

HALS_Mechanism HALS Hindered Amine (N-H) 3,3,5,5-Tetramethylpiperazin-2-one Nitroxyl Nitroxyl Radical (N-O•) Active Scavenger HALS->Nitroxyl Oxidation (O2, Light) Alkoxyamine Alkoxyamine (N-O-R) Dormant State Nitroxyl->Alkoxyamine + R• (Trapping) Alkoxyamine->Nitroxyl + ROO• (Regeneration) PolymerRadical Polymer Radical (R•) PolymerRadical->Nitroxyl Degradation PeroxyRadical Peroxy Radical (ROO•) PeroxyRadical->Alkoxyamine Degradation

Caption: Denisov Cycle: Mechanism of hindered amine light stabilizers (HALS) radical scavenging.

Overcoming Synthetic Bottlenecks: Bargellini vs. Goldberg Arylation

Synthesizing N1-(hetero)aryl derivatives of TMPZ is notoriously difficult. Traditional Bargellini chemistry fails when attempting to incorporate electron-deficient N-aryl groups, resulting in intractable mixtures, decarboxylation, and imidazoline formation [1].

The Causality of the Solution: To circumvent this, modern synthetic logic dictates the use of an electron-donating protecting group (e.g., 2,4-dimethoxybenzyl, DMB) during the initial Bargellini cyclization. The electron-rich nature of the DMB group stabilizes the intermediate, driving the cyclization forward. Once the TMPZ core is formed, the DMB group is cleaved, and the free N1-position is subjected to a copper-mediated Goldberg arylation to install the desired electron-deficient (hetero)aryl group [1].

Quantitative Data & Analog Comparison

To facilitate rational design, the physicochemical parameters and primary applications of key TMPZ analogs are summarized below.

Compound NameMolecular FormulaMW ( g/mol )CLogPPrimary Application / Utility
3,3,5,5-Tetramethylpiperazin-2-one C8H16N2O156.231.278Base building block; Secondary amine precursor [3].
1-(2,4-Dimethoxybenzyl)-TMPZ C17H26N2O3306.40~2.8Protected intermediate optimized for Bargellini cyclization [1].
1-Benzyl-TMPZ C15H22N2O246.35~2.5Substrate for Pd-catalyzed enantioselective C–H activation [4].
Goodrite UV-3034 C18H34N4O2338.49~3.1Commercial HALS; 1,1′-(1,2-Ethanediyl)bis(TMPZ)[2].

Self-Validating Experimental Protocols

The following workflows detail the step-by-step synthesis of N1-functionalized TMPZ analogs. Every protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to the next chemical transformation.

Synthesis_Workflow Step1 Reductive Amination (Diamine + Aldehyde) Validation1 TLC & 1H NMR Check Step1->Validation1 Confirm Regioisomers Step2 Cyclization (NaOH, Chloroform derivative) Validation2 HRMS & 13C NMR Step2->Validation2 Confirm Piperazinone Core Step3 Goldberg Arylation (CuI, Ligand, Aryl Halide) FinalProduct Purified N1-Aryl Analog Step3->FinalProduct N1-Aryl-TMPZ Validation Validation1->Step2 Validation2->Step3

Caption: Step-by-step synthetic workflow and self-validation checkpoints for N1-aryl TMPZ analogs.

Protocol A: Synthesis of N1-(2,4-Dimethoxybenzyl)-2-methylpropane-1,2-diamine

Objective: Install an electron-donating group to facilitate downstream cyclization.

  • Reaction Setup: Under a nitrogen atmosphere, add acetic acid (0.260 mL, 4.54 mmol) to a stirring solution of 2-methylpropane-1,2-diamine (0.595 mL, 5.67 mmol) and 2,4-dimethoxybenzaldehyde (943 mg, 5.67 mmol) in MeOH (20 mL) at room temperature [1].

  • Reduction: Stir the resulting yellow slurry for 1 hour. Dilute with additional MeOH (20 mL) and carefully add NaBH4 (429 mg, 11.34 mmol) portion-wise. Caution: Exothermic reaction with gas evolution. Stir for an additional 1 hour [1].

  • Workup: Remove the solvent under reduced pressure. Treat the residue with H2O (20 mL) and extract with CH2Cl2 (2 × 30 mL). Dry the combined organic layers over MgSO4 and concentrate.

  • Self-Validation Checkpoint:

    • TLC: Confirm an Rf value of 0.31 using a mobile phase of CH2Cl2–7N NH3 in MeOH (9:1) [1].

    • 1H NMR (400 MHz, CDCl3): Verify the presence of the 9:1 regioisomer ratio. Look for key shifts: δ = 7.14 (d, J = 8.0 Hz, 1H), 3.81 (s, 3H), 3.80 (s, 3H), 1.07 (s, 6H) [1].

Protocol B: Bargellini Cyclization to the TMPZ Core

Objective: Form the 3,3,5,5-tetramethylpiperazin-2-one ring.

  • Reaction Setup: Cool a solution of the validated diamine from Protocol A (2.36 g, 7.23 mmol), 1,1,1-trichloro-2-methylpropan-2-ol (2.70 g, 14.46 mmol), and N-benzyl-N,N-triethylammonium chloride (0.165 g, 0.72 mmol) in CH2Cl2 (70 mL) to 0 °C [1].

  • Base Addition: Dropwise, add 50% aq. NaOH (1.908 mL, 36.14 mmol). Stir at 0 °C, then allow the mixture to warm to room temperature over 20 hours[1].

  • Workup: Treat the mixture with H2O (50 mL) until solids dissolve. Separate the organic layer and extract the aqueous layer with CH2Cl2 (2 × 50 mL).

  • Self-Validation Checkpoint:

    • HRMS (TOF ES+): Cleave the DMB group on a small aliquot and run HRMS. Calculate m/z for C8H17N2O [M + H]+: 157.13354; ensure the found mass is within 5 ppm (e.g., 157.13342) [1].

    • IR Spectroscopy: Confirm the presence of the lactam carbonyl stretch at ~1688 cm–1 and the N-H stretch at 3276 cm–1 [1].

Protocol C: Goldberg Arylation (e.g., Pyridin-3-yl analog)

Objective: Install electron-deficient heteroaryls inaccessible via direct cyclization.

  • Catalyst & Ligand Preparation: In a dry flask under nitrogen, combine 3-iodopyridine (94 mg, 0.46 mmol), the deprotected TMPZ core (p-TsOH salt, 100 mg, 0.30 mmol), CuI (11.60 mg, 0.06 mmol), 1,10-phenanthroline (10.97 mg, 0.06 mmol), and K3PO4 (323 mg, 1.52 mmol) in anhydrous DMF (3 mL) [1].

  • Coupling: Stir the mixture at 110 °C for 24 hours.

  • Purification & Validation: Filter the crude mixture through a pad of Celite®, washing the cake with EtOAc (3 × 5 mL). Purify via flash chromatography and validate the final N1-aryl-TMPZ structure via 13C NMR to ensure the disappearance of the secondary amine proton and the appearance of the heteroaryl carbon shifts [1].

Conclusion

The 3,3,5,5-tetramethylpiperazin-2-one scaffold is a triumph of steric engineering. By understanding the causality behind its chemical behavior—whether it is the stabilization of nitroxyl radicals in polymer matrices or the requirement of electron-donating protecting groups to force challenging cyclizations—researchers can reliably synthesize and deploy these heterocycles. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, enabling the rapid expansion of TMPZ analogs in both material science and pharmaceutical libraries.

Foundational

Discovery and Synthesis of Novel 3,3,5,5-Tetramethylpiperazin-2-one Derivatives: A Technical Guide for Advanced Scaffold Generation

Executive Summary The 3,3,5,5-tetramethylpiperazin-2-one (TMPZ) scaffold represents a highly versatile, sterically hindered nitrogenous core. Historically, these derivatives have been pivotal in materials science as hind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3,5,5-tetramethylpiperazin-2-one (TMPZ) scaffold represents a highly versatile, sterically hindered nitrogenous core. Historically, these derivatives have been pivotal in materials science as hindered amine light stabilizers (HALS) for preventing the photodegradation of polycarbonate and ABS polymer blends[1]. Recently, the exceptional metabolic stability conferred by the tetramethyl substitution has driven their integration into drug discovery programs. TMPZ derivatives are now heavily investigated as rigid, bioactive scaffolds for novel therapeutics, including Aurora kinase inhibitors for oncology[2] and advanced antibacterial agents[3].

This whitepaper details the mechanistic rationale and step-by-step synthetic methodologies required to overcome the steric and electronic challenges associated with functionalizing this privileged scaffold.

UtilityLogic CoreScaffold 3,3,5,5-Tetramethylpiperazin-2-one Derivatives MatSci Materials Science (HALS) CoreScaffold->MatSci DrugDisc Drug Discovery (Bioactive Scaffolds) CoreScaffold->DrugDisc Polymer Polycarbonate/ABS UV Stabilization MatSci->Polymer Kinase Aurora Kinase Inhibition DrugDisc->Kinase Antibacterial Antibacterial Agents DrugDisc->Antibacterial

Fig 1: Divergent application pathways of the 3,3,5,5-tetramethylpiperazin-2-one scaffold.

Mechanistic Rationale & Target Design

Direct synthesis of electron-deficient N1-(hetero)aryl 3,3,5,5-tetrasubstituted piperazin-2-ones via traditional Bargellini chemistry is notoriously difficult. Direct attempts often yield intractable mixtures dominated by side reactions, including decarboxylation and imidazoline formation[4].

To circumvent this, a modular, three-stage synthetic pipeline must be employed[3]:

  • Reductive Amination : Installation of an electron-donating 2,4-dimethoxybenzyl (DMB) group to enhance the nucleophilicity of the primary amine.

  • Modified Bargellini Cyclization : Construction of the highly hindered piperazin-2-one core.

  • Goldberg Arylation : A copper-mediated cross-coupling to append challenging electron-deficient N1-(hetero)aryl moieties, bypassing the steric bulk of the tetramethyl groups.

SynthesisWorkflow Start 2-Methylpropane-1,2-diamine + 2,4-Dimethoxybenzaldehyde Step1 Reductive Amination (NaBH4, MeOH) Start->Step1 Intermediate N1-(2,4-Dimethoxybenzyl)- 2-methylpropane-1,2-diamine Step1->Intermediate 82% Yield Step2 Bargellini Reaction (NaOH, CH2Cl2) Intermediate->Step2 Core 1-(2,4-Dimethoxybenzyl)- 3,3,5,5-tetramethylpiperazin-2-one Step2->Core 68% Yield Step3 Goldberg Arylation (CuI, 1,10-Phenanthroline) Core->Step3 Final N1-(Hetero)aryl-3,3,5,5- tetramethylpiperazin-2-one Step3->Final Target Library

Fig 2: Three-stage synthetic workflow for N1-aryl 3,3,5,5-tetramethylpiperazin-2-ones.

Detailed Experimental Protocols

Protocol A: Synthesis of N1-(2,4-Dimethoxybenzyl)-2-methylpropane-1,2-diamine (1c)

Objective: Prepare an electron-rich, protected diamine intermediate.

  • Imine Formation : Add glacial AcOH (0.260 mL, 4.54 mmol) to a stirring solution of 2-methylpropane-1,2-diamine (0.595 mL, 5.67 mmol) and 2,4-dimethoxybenzaldehyde (943 mg, 5.67 mmol) in MeOH (20 mL) at room temperature under a nitrogen atmosphere[5].

    • Causality: AcOH acts as a mild acid catalyst, protonating the carbonyl oxygen of the aldehyde to accelerate nucleophilic attack by the primary amine.

    • Self-Validation: The reaction mixture will rapidly turn into a yellow slurry accompanied by a noticeable exotherm, visually confirming the successful formation of the imine intermediate[5].

  • Reduction : Dilute the mixture with additional MeOH (20 mL). Add NaBH4 (429 mg, 11.34 mmol) portionwise, and stir for 1 hour at room temperature[5].

    • Causality: NaBH4 acts as the hydride source to reduce the imine double bond, yielding the secondary amine. The DMB group is specifically chosen because its electron-donating nature prevents the degradation seen with electron-withdrawing groups in the subsequent Bargellini step[3].

    • Self-Validation: Immediate gas evolution (hydrogen gas) occurs as the hydride reacts with the protic solvent, confirming the activity of the reducing agent[5].

  • Isolation : Evaporate the solvent under reduced pressure. Quench the white residue with H2O (20 mL) and extract with CH2Cl2 (2 × 30 mL). Dry the organic layers over MgSO4 and concentrate.

Protocol B: Bargellini Cyclization for 1-(2,4-Dimethoxybenzyl)-3,3,5,5-tetramethylpiperazin-2-one (3b)

Objective: Construct the sterically hindered piperazin-2-one core.

  • Preparation : In a reaction flask cooled to 0 °C, combine 1,1,1-trichloro-2-methylpropan-2-ol (2.70 g, 14.46 mmol), intermediate 1c (2.36 g, 7.23 mmol), and N-benzyl-N,N-triethylammonium chloride (0.165 g, 0.72 mmol) in CH2Cl2 (70 mL)[4].

  • Base Addition : Dropwise, add 50% aq. NaOH (1.908 mL, 36.14 mmol). Allow the mixture to warm to room temperature and stir for 20 hours[4].

    • Causality: N-benzyl-N,N-triethylammonium chloride acts as a phase-transfer catalyst (PTC), migrating hydroxide ions into the organic phase. This initiates the deprotonation of the alcohol, triggering the expulsion of chloride to form a highly reactive dichloroepoxide intermediate. The electron-rich DMB-protected amine selectively attacks this intermediate, followed by intramolecular cyclization to form the lactam core[3].

  • Workup : Treat the reaction mixture with H2O (50 mL) until all precipitated solids dissolve. Separate the organic layer and extract the aqueous layer with CH2Cl2 (2 × 50 mL)[4].

    • Self-Validation: The clean phase separation isolates the lipophilic piperazin-2-one core from the highly basic, water-soluble byproducts, yielding a crude product that is easily verifiable via TLC before chromatography.

Protocol C: Copper-Mediated Goldberg Arylation

Objective: Append the electron-deficient N1-(hetero)aryl group.

  • Reaction Setup : To a solution of the deprotected TMPZ core (100 mg, 0.30 mmol) and 3-iodopyridine (94 mg, 0.46 mmol) in DMF (3 mL), add CuI (11.60 mg, 0.06 mmol), 1,10-Phenanthroline (10.97 mg, 0.06 mmol), and K3PO4 (323 mg, 1.52 mmol)[4].

  • Thermal Coupling : Stir the resulting mixture at 110 °C for 24 hours under a nitrogen atmosphere[4].

    • Causality: Standard palladium cross-coupling is entirely blocked by the extreme steric hindrance of the 3,3,5,5-tetramethyl groups. The Goldberg reaction overcomes this by utilizing 1,10-phenanthroline as a rigid bidentate ligand. This stabilizes the Cu(I) catalytic species, facilitating the oxidative addition of the electron-deficient aryl iodide and allowing C-N bond formation at the congested N1 position. K3PO4 serves as a mild, non-nucleophilic base to neutralize the system[4].

  • Verification : Cool, filter, and purify.

    • Self-Validation: Successful conversion is definitively validated via High-Resolution Mass Spectrometry (HRMS TOF ES+). For the pyridin-3-yl derivative, the target [M + H]+ mass is exactly m/z 157.13354[4].

Quantitative Data & Yield Analysis

The modular approach ensures high throughput and reliable yields across distinct chemical transformations, summarized in the table below:

Reaction StageTarget Intermediate / ProductKey Reagents & CatalystsScale (mmol)Isolated Yield (%)
Reductive Amination N1-(2,4-Dimethoxybenzyl)-2-methylpropane-1,2-diamine (1c)NaBH4, MeOH, AcOH5.6782%
Bargellini Cyclization 1-(2,4-Dimethoxybenzyl)-3,3,5,5-tetramethylpiperazin-2-one (3b)NaOH, PTC, CH2Cl27.2368%
Goldberg Arylation 3,3,5,5-Tetramethyl-1-(pyridin-3-yl)piperazin-2-one (3a)CuI, 1,10-Phenanthroline, K3PO40.30Good to Fair

Note: The Goldberg arylation step is highly substrate-dependent, but the use of the 1,10-phenanthroline ligand consistently unlocks access to derivatives that are otherwise completely inaccessible via traditional Bargellini chemistry[4].

References

  • "Stabilization of polycarbonate/ABS blends with mixtures of hindered amines and UV absorbers". US Patent 5990208A, Google Patents.
  • "Compounds and methods for inhibiting mitotic progression by inhibition of Aurora kinase". AU Patent 2012200416B2, Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: 3,3,5,5-Tetramethylpiperazin-2-one as a Versatile Building Block in Organic Synthesis and Materials Science

Executive Summary The compound 3,3,5,5-tetramethylpiperazin-2-one is a highly specialized, bifunctional aliphatic heterocycle. Its defining structural feature—the tetramethyl substitution flanking the secondary amine—imp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,3,5,5-tetramethylpiperazin-2-one is a highly specialized, bifunctional aliphatic heterocycle. Its defining structural feature—the tetramethyl substitution flanking the secondary amine—imparts extraordinary steric hindrance. This unique geometry allows it to serve two distinct, high-value industrial purposes: as a rigid, metabolically stable scaffold in pharmaceutical drug discovery, and as a radical-scavenging core in polymer science for Sterically Hindered Amine Light Stabilizers (HALS). This guide details the mechanistic rationale and validated protocols for utilizing this building block in advanced organic synthesis.

Chemical Profile & Physical Properties

Before deploying this building block in complex syntheses, it is critical to verify its identity and purity. The extreme steric bulk often alters its retention behavior in standard chromatography compared to unhindered piperazines.

  • Chemical Name: 3,3,5,5-Tetramethylpiperazin-2-one

  • CAS Number: 1296755-97-9

  • Molecular Formula: C₈H₁₆N₂O

  • Molecular Weight: 156.23 g/mol

  • SMILES: CC1(C)CNC(=O)C(C)(C)N1

  • LogP: 1.278 (Indicating favorable lipophilicity for medicinal chemistry applications)

Source validation:1[1].

Mechanistic Insights and Application Areas

Pharmaceutical Synthesis: Accessing Electron-Deficient N1-(Hetero)aryl Derivatives

In medicinal chemistry, piperazinones are prized for their ability to modulate pharmacokinetic properties. However, directly arylating the highly hindered nitrogen of 3,3,5,5-tetramethylpiperazin-2-one using traditional SNAr or Buchwald-Hartwig amination often fails due to the high activation energy required to overcome the steric shielding of the four methyl groups. Furthermore, attempting to build the ring de novo around an electron-deficient aryl amine via traditional Bargellini chemistry leads to intractable mixtures, decarboxylation, and imidazoline formation[2][3].

The Solution (Causality): A Copper-mediated Goldberg cross-coupling overcomes these limitations. By utilizing CuI in conjunction with a bidentate ligand (1,10-phenanthroline), the copper center is solubilized and stabilized against aggregation in DMF. The high thermal input (110 °C) provides the necessary energy to drive the oxidative addition and subsequent reductive elimination, successfully forging the sterically congested C-N bond[2].

Polymer Science: Sterically Hindered Amine Light Stabilizers (HALS)

In materials science, the compound is a critical precursor for HALS, such as Goodrite UV-3034[4].

The Solution (Causality): Polymers degrade via photo-oxidation, generating alkyl (R•) and peroxy (ROO•) radicals. The 3,3,5,5-tetramethyl substitution is the mechanistic key to stabilization: it prevents the disproportionation of the amine when it is oxidized to a nitroxyl radical (>N-O•). This highly stable nitroxyl radical acts as a catalytic scavenger, continuously neutralizing polymer-degrading radicals through the regenerative Denisov cycle[5].

HALS A Hindered Amine (>N-H) B Nitroxyl Radical (>N-O•) A->B Photo-oxidation (O2, UV) C Aminoether (>N-O-R) B->C Scavenges Alkyl Radical (R•) C->B Reacts with Peroxy Radical (ROO•)

Caption: Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

Experimental Protocols

Protocol A: Copper-Mediated Goldberg Arylation

This self-validating protocol details the synthesis of 3,3,5,5-Tetramethyl-1-(pyridin-3-yl)piperazin-2-one, demonstrating the successful arylation of the hindered scaffold. The methodology is adapted from the2[2].

Step 1: Reaction Assembly (Inert Atmosphere Required)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,3,5,5-tetramethylpiperazin-2-one (p-TsOH salt, 100 mg, 0.30 mmol). Note: The p-TsOH salt is often used due to the hygroscopic nature of the free base.

  • Add 3-iodopyridine (94 mg, 0.46 mmol, 1.5 eq).

  • Introduce the catalytic system: CuI (11.60 mg, 0.06 mmol, 0.2 eq) and 1,10-phenanthroline (10.97 mg, 0.06 mmol, 0.2 eq).

  • Add K₃PO₄ (323 mg, 1.52 mmol, 5.0 eq). Causality: A large excess of K₃PO₄ is required to both crack the p-TsOH salt and drive the catalytic cycle without hydrolyzing the DMF solvent.

  • Suspend the mixture in anhydrous DMF (3 mL) at room temperature under a steady stream of nitrogen.

Step 2: Thermal Activation

  • Seal the tube and heat the vigorously stirring mixture to 110 °C for 24 hours. Causality: Temperatures below 100 °C result in near-zero conversion due to the extreme steric bulk of the tetramethyl groups.

Step 3: Workup and Purification

  • Cool the reaction to room temperature.

  • Filter the crude mixture through a pad of Celite® to remove insoluble inorganic salts and copper complexes. Wash the filter cake with EtOAc (3 × 5 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target N1-aryl piperazinone.

Validation & Analytical Checkpoints:

  • HRMS (TOF ES+): To validate the presence of the unreacted core building block during reaction monitoring, look for the exact mass: m/z calcd for C₈H₁₇N₂O [M + H]⁺: 157.1335; found: 157.1334[2].

Goldberg A 3,3,5,5-Tetramethyl- piperazin-2-one C Catalytic System: CuI (0.2 eq) 1,10-Phenanthroline (0.2 eq) K3PO4 (5.0 eq), DMF, 110°C A->C B Aryl Halide (e.g., 3-Iodopyridine) B->C D N1-(Hetero)aryl 3,3,5,5-Tetramethyl- piperazin-2-one C->D Goldberg Cross-Coupling

Caption: Workflow for the Copper-Mediated Goldberg Arylation of Sterically Hindered Piperazinones.

Data Presentation: Quantitative Yields & Conditions

The following table summarizes the optimized stoichiometric ratios and conditions required to successfully functionalize the hindered 3,3,5,5-tetramethylpiperazin-2-one core via Goldberg coupling.

Reagent / ParameterFunctionEquivalentsAmount
3,3,5,5-Tetramethylpiperazin-2-one Substrate (p-TsOH salt)1.0 eq100 mg (0.30 mmol)
3-Iodopyridine Arylating Agent1.5 eq94 mg (0.46 mmol)
CuI Transition Metal Catalyst0.2 eq11.60 mg (0.06 mmol)
1,10-Phenanthroline Bidentate Ligand0.2 eq10.97 mg (0.06 mmol)
K₃PO₄ Inorganic Base5.0 eq323 mg (1.52 mmol)
DMF Polar Aprotic Solvent-3.0 mL
Temperature Thermal Input-110 °C
Time Reaction Duration-24 Hours

References

  • Goodrite UV-3034 | Chemical Substance Information Source: J-GLOBAL URL:[Link]

  • Stabilization of coatings with N-hydroxy hindered amines Source: Google Patents URL

Sources

Application

Application Note: 3,3,5,5-Tetramethylpiperazin-2-one in Metal Catalysis and Ligand Design

Executive Summary 3,3,5,5-Tetramethylpiperazin-2-one (TMPO) is a highly sterically hindered cyclic amine that serves a dual purpose in modern synthetic chemistry. While widely recognized as a robust precursor for Hindere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3,5,5-Tetramethylpiperazin-2-one (TMPO) is a highly sterically hindered cyclic amine that serves a dual purpose in modern synthetic chemistry. While widely recognized as a robust precursor for Hindered Amine Light Stabilizers (HALS) in polymer coatings[1], TMPO also functions as an intricate ligand and substrate in transition metal catalysis[2]. The presence of four methyl groups adjacent to the nitrogen centers creates a unique steric environment that dictates its coordination chemistry, making it a critical molecule for researchers designing selective metal-catalyzed workflows.

Mechanistic Grounding: Causality in Metal Coordination

The utility of TMPO in metal catalysis is governed by its steric bulk, which forces highly specific coordination geometries:

  • Palladium(II) C-H Activation vs. Palladium(0) Deactivation: Related hindered amines, such as 3,3,5,5-tetramethyl morpholin-2-ones, coordinate effectively to high-valent Palladium(II) to facilitate directed C-H activation processes[2]. However, in low-valent Pd(0)-mediated cross-coupling reactions (e.g., amide functionalization), the strong coordination of the TMPO amine nitrogen can lead to severe catalyst poisoning and intractable mixtures[2]. Understanding this dichotomy is critical to prevent off-target catalyst deactivation.

  • Copper(I)-Mediated Goldberg Arylation: To circumvent Pd(0) deactivation, functionalization of the TMPO lactam nitrogen (N1) is best achieved via Copper(I) catalysis[3]. The Goldberg arylation leverages CuI and a bidentate ligand (1,10-phenanthroline) to selectively arylate the N1 position without degrading the sterically congested piperazinone core[3].

Workflow Visualization

G N1 Precursor Diamine (Sterically Hindered) N2 Bargellini Cyclization (NaOH, Phase Transfer) N1->N2 Chloroform / Acetone N3 3,3,5,5-Tetramethylpiperazin-2-one (TMPO Core) N2->N3 Yields Core Scaffold N4 Palladium(II) Catalysis (C-H Activation) N3->N4 Steric Bulk Promotes High-Valent Pd N5 Copper(I) Goldberg Arylation (N1 Functionalization) N3->N5 CuI, 1,10-Phenanthroline N6 Pd(0) Deactivation (Amine Poisoning) N3->N6 Off-Target Coordination

Fig 1. Synthesis and divergent metal coordination pathways of 3,3,5,5-tetramethylpiperazin-2-one.

Quantitative Data: Optimization of TMPO Goldberg Arylation

The following table summarizes the causal optimization of reaction conditions for the N1-arylation of TMPO derivatives, demonstrating the critical nature of base and ligand selection[3].

EntryCopper SourceLigandSolventBaseConversion / YieldMechanistic Observation
1 CuI 1,10-Phenanthroline DMF K3PO4 >95% (Optimal) Bidentate ligand stabilizes Cu(I); K3PO4 effectively deprotonates lactam.
2CuBr / CuCl1,10-PhenanthrolineDMFK3PO4HighHalogen source is not the rate-limiting factor.
3CuINoneDMFK3PO4ModerateBackground reaction occurs, but lacks stabilization of the oxidative addition complex.
4CuIN-H Containing LigandsDMFK3PO4ModerateCompetitive ligand arylation reduces target yield.
5CuI1,10-PhenanthrolineDMFK2CO3 / Cs2CO3PoorWeaker bases fail to deprotonate the sterically hindered N1 position.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the TMPO Core via Bargellini Cyclization

Objective: Synthesize 1-(2,4-Dimethoxybenzyl)-3,3,5,5-tetramethylpiperazin-2-one. Causality & Design: The Bargellini reaction constructs the hindered piperazinone ring using a phase-transfer catalyzed condensation. Strict thermal control is required to suppress decarboxylation and imidazoline formation[2].

  • Reagent Assembly: In a Schlenk flask cooled to 0 °C, dissolve 1,1,1-trichloro-2-methylpropan-2-ol (14.46 mmol), the precursor diamine (7.23 mmol), and N-benzyl-N,N-triethylammonium chloride (0.72 mmol) in 70 mL of anhydrous CH2Cl2[2].

    • Causality: The quaternary ammonium salt acts as a phase-transfer catalyst, crucial for migrating the hydroxide ions into the organic phase to initiate the reaction.

  • Base Addition: Add 50% aq. NaOH (36.14 mmol) dropwise over 15 minutes[2].

    • Causality: Dropwise addition controls the severe exotherm. Rapid addition leads to thermal degradation of the trichloromethyl carbinol intermediate.

  • Cyclization: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature, stirring for 20 h[2].

  • Workup: Quench the reaction by adding H2O (50 mL) until all precipitated solids dissolve. Separate the organic layer and extract the aqueous phase with CH2Cl2 (2 × 50 mL)[2]. Dry over MgSO4 and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • Visual Cue: The biphasic mixture will clarify upon successful quenching with water.

  • Spectral Validation: Confirm product formation via 13C NMR; the quaternary carbons of the gem-dimethyl groups should appear distinctly around 55.5 ppm, and the lactam carbonyl at ~160-168 ppm[2].

Protocol B: Copper-Mediated Goldberg Arylation of TMPO

Objective: Selective N1-arylation to yield 3,3,5,5-Tetramethyl-1-(pyridin-3-yl)piperazin-2-one. Causality & Design: Utilizing CuI and 1,10-phenanthroline prevents the catalyst deactivation seen with Palladium, while K3PO4 provides the specific pKa required to deprotonate the hindered lactam[3].

  • Catalyst & Ligand Preparation: To a dried reaction vessel under nitrogen, add 3-iodopyridine (0.46 mmol), TMPO salt (0.30 mmol), CuI (0.06 mmol), 1,10-phenanthroline (0.06 mmol), and K3PO4 (1.52 mmol)[2].

    • Causality: 1,10-phenanthroline is strictly required over ethylenediamine-based ligands to prevent off-target arylation of the ligand itself[3].

  • Solvent Addition: Inject 3 mL of anhydrous DMF and stir the resulting mixture at 110 °C for 24 hours[2].

    • Causality: DMF provides a high-boiling, polar aprotic environment that solubilizes the phosphate base sufficiently to drive the deprotonation equilibrium.

  • Purification: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite® to remove insoluble copper phosphate salts, washing the filter cake with EtOAc (3 × 5 mL)[2]. Concentrate and purify via flash chromatography.

Self-Validation & Quality Control:

  • Visual Cue: The reaction mixture will transition from a pale suspension to a deep, dark solution upon heating, indicating the successful formation of the active Cu(I)-phenanthroline complex.

  • Spectral Validation: HRMS (TOF ES+) should confirm the exact mass. For the pyridin-3-yl derivative, expect an m/z calcd for C8H17N2O [M + H]+ of 157.1335[2].

Sources

Method

Analytical Methods for the Quantification of 3,3,5,5-Tetramethylpiperazin-2-one: An Application Note and Protocol Guide

Executive Summary & Chemical Context 3,3,5,5-Tetramethylpiperazin-2-one (CAS: 1296755-97-9) is a critical sterically hindered amine building block. It is widely utilized in the synthesis of hindered amine light stabilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,3,5,5-Tetramethylpiperazin-2-one (CAS: 1296755-97-9) is a critical sterically hindered amine building block. It is widely utilized in the synthesis of hindered amine light stabilizers (HALS), pharmaceutical intermediates, and advanced polymeric materials[1].

From an analytical perspective, quantifying this compound presents two distinct challenges:

  • Optical Invisibility: The molecule lacks an extended π -conjugated system, rendering conventional UV-Vis detection (e.g., HPLC-UV) highly insensitive and prone to baseline interference[2].

  • Chromatographic Tailing: The highly basic secondary amine within the piperazine ring interacts aggressively with residual silanols on standard silica-based stationary phases. This ion-exchange interaction leads to severe peak tailing, compromising both resolution and quantitative accuracy[3].

As a Senior Application Scientist, I have designed this guide to bypass these pitfalls. By leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with high-pH mobile phases and Gas Chromatography-Flame Ionization Detection (GC-FID) with deactivated columns, we can establish highly reliable, self-validating quantitative workflows.

Analytical Strategy & Method Selection

The selection of the analytical method depends entirely on the required limit of quantitation (LOQ) and the complexity of the sample matrix.

AnalyticalStrategy A Sample: 3,3,5,5-Tetramethylpiperazin-2-one B Determine Required Sensitivity A->B C Trace Level (<1 ppm) Environmental / Bioanalysis B->C High Sensitivity D Bulk Level (>1 ppm) Purity / Synthesis QC B->D Low Sensitivity E LC-MS/MS (ESI+) High-pH Mobile Phase C->E F GC-FID or GC-MS Amine-Deactivated Column D->F

Caption: Workflow for selecting the optimal analytical method based on required sensitivity.

Trace Quantification: LC-MS/MS Protocol

The Causality Behind the Method

When developing an LC method for hindered amines, novice chromatographers often default to acidic mobile phases (e.g., 0.1% Formic Acid). This is a critical error for 3,3,5,5-Tetramethylpiperazin-2-one. In acidic conditions, the secondary amine is fully protonated, leading to catastrophic secondary interactions with column silanols.

The Expert Solution: We employ a high-pH mobile phase (pH ~10) using ammonium bicarbonate[3]. This suppresses the ionization of the amine in the liquid phase, ensuring a sharp, symmetric peak. To survive these alkaline conditions, a hybrid organic-inorganic silica column (e.g., Waters XBridge BEH C8) is mandatory[4]. While neutral in the mobile phase, the analyte is efficiently re-ionized in the gas phase of the Electrospray Ionization (ESI+) source via proton transfer from the ammonium buffer.

Step-by-Step Protocol

1. Sample Preparation & Internal Standard Addition

  • Diluent: Methanol/Water (50:50, v/v).

  • Internal Standard (IS): Spike all samples and calibration standards with 50 ng/mL of an isotopically labeled analog, such as Piperazin-2-one-d6, to correct for matrix-induced ion suppression[5].

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (avoid nylon, which can bind amines).

2. Chromatographic Conditions

  • Column: Waters XBridge BEH C8 (2.1 x 100 mm, 2.5 µm)[4].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjust to pH 10.0 with ammonium hydroxide).

  • Mobile Phase B: LC-MS grade Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Ramp to 95% B

    • 4.0 - 5.5 min: Hold at 95% B

    • 5.5 - 6.0 min: Return to 5% B (Equilibrate for 2 min).

3. Mass Spectrometry (ESI+) Parameters

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas: 800 L/hr

Fragmentation P Precursor Ion [M+H]+ m/z 157.1 F1 Quantifier Ion m/z 101.1 (-C4H8) P->F1 CID (15 eV) F2 Qualifier Ion m/z 58.1 (Ring Cleavage) P->F2 CID (25 eV)

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Bulk Purity Analysis: GC-FID Protocol

The Causality Behind the Method

For assaying neat chemical batches or high-concentration reaction mixtures (>1 ppm), GC-FID is preferred due to its superior linear dynamic range and lack of matrix ionization suppression. Because 3,3,5,5-Tetramethylpiperazin-2-one is sufficiently volatile (MW 156.23 g/mol ), it can be analyzed without derivatization—provided the correct column is used. Standard polysiloxane columns (e.g., DB-5) possess active sites that irreversibly adsorb free amines. An amine-deactivated stationary phase is required to ensure quantitative recovery.

Step-by-Step Protocol

1. Sample Preparation

  • Dissolve 10 mg of the analyte in 1.0 mL of analytical-grade methanol. Vortex until fully dissolved.

2. GC-FID Conditions

  • Column: Amine-deactivated fused silica capillary (e.g., Agilent CP-Volamine or Restek Rtx-Volatile Amine, 30 m x 0.32 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector: 250 °C, Split ratio 20:1. Injection volume: 1.0 µL.

  • Oven Program:

    • Initial: 60 °C (hold 1 min).

    • Ramp: 15 °C/min to 250 °C.

    • Final: 250 °C (hold 5 min).

  • Detector (FID): 280 °C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

Data Presentation & System Validation

To ensure the protocols act as a self-validating system , the following parameters and acceptance criteria must be met before sample analysis begins.

Table 1: Optimized LC-MS/MS MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3,3,5,5-Tetramethylpiperazin-2-one 157.1101.15015Quantifier
3,3,5,5-Tetramethylpiperazin-2-one 157.158.15025Qualifier
Piperazin-2-one-d6 (IS) 107.162.15015Internal Standard
Table 2: Method Validation Parameters & Acceptance Criteria
ParameterAcceptance CriterionAnalytical Significance
System Suitability (SST) IS Area RSD < 5% (n=6)Confirms injection precision and stable MS ionization prior to running the batch.
Linearity ( R2 ) > 0.995Ensures proportional detector response across the calibration range (1 - 1000 ng/mL).
LOD (S/N > 3) 0.5 ng/mLDefines the absolute trace detection limit for environmental or migration studies.
LOQ (S/N > 10) 1.0 ng/mLDefines the lowest concentration that can be quantified with <20% variance.
Carryover (Blank Check) < 20% of LOQ in blankValidates the effectiveness of the autosampler needle wash, preventing false positives.

References

  • Synthesis of Electron-Deficient N1-(Hetero)aryl 3,3,5,5-Tetramethyl Piperazinones. Thieme Connect (Synlett). [1]

  • An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6. Benchchem.[5]

  • Development of extraction and analysis method for high molecular weight hindered amine light stabilizer (HALS) in synthetic polymers. LCMS.cz.[3]

  • First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles. Environmental Science & Technology (ACS Publications). [4]

  • Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Journal of Chromatography A. [2]

Sources

Application

Application Note: Advanced Chromatographic Workflows for 3,3,5,5-Tetramethylpiperazin-2-one Analysis

Introduction and Physicochemical Causality 3,3,5,5-Tetramethylpiperazin-2-one (TMPZ) is a sterically hindered cyclic amine and lactam, widely utilized as a critical intermediate in the synthesis of Hindered Amine Light S...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Causality

3,3,5,5-Tetramethylpiperazin-2-one (TMPZ) is a sterically hindered cyclic amine and lactam, widely utilized as a critical intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and targeted pharmaceutical active ingredients[1]. The successful quantification and identification of this compound require overcoming several distinct physicochemical challenges:

  • High Polarity & Basicity: Piperazine derivatives are weak bases, typically exhibiting pKb​ values around 5.35 and 9.73[2]. The secondary amine at the N4 position interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing in both liquid and gas chromatography.

  • Extreme Steric Hindrance: The four methyl groups adjacent to the N4 amine severely restrict spatial accessibility. While standard piperazines are often derivatized (e.g., via silylation or acylation) to improve volatility for GC-MS[3], the kinetic barriers in TMPZ often result in incomplete derivatization.

  • Weak Chromophore: Lacking extended π -conjugation, its UV absorbance is limited to the low-wavelength end (amide π→π∗ transitions at ~210 nm), necessitating high-purity mobile phases or mass spectrometric detection.

To address these challenges, this guide details two optimized, self-validating analytical pathways: a high-pH Reversed-Phase HPLC-MS/UV method and a direct-injection GC-MS method utilizing base-deactivated flow paths.

Analytical Decision Workflow

G Start 3,3,5,5-Tetramethylpiperazin-2-one Sample Matrix Split Assess Matrix Volatility & Required Sensitivity Start->Split HPLC HPLC-UV/MS Pathway (Aqueous/Polar Matrices) Split->HPLC GCMS GC-MS Pathway (Volatile/Non-Polar Matrices) Split->GCMS HPLC_Prep Dilution & 0.22 µm PTFE Filtration HPLC->HPLC_Prep GCMS_Prep Liquid-Liquid Extraction (e.g., DCM or EtOAc) GCMS->GCMS_Prep HPLC_Col High-pH RP-C18 (pH 10) Neutralizes Amine to Prevent Tailing HPLC_Prep->HPLC_Col GCMS_Col Base-Deactivated Capillary Column Prevents Silanol Adsorption GCMS_Prep->GCMS_Col

Decision matrix and sample preparation workflow for 3,3,5,5-Tetramethylpiperazin-2-one analysis.

Protocol 1: High-pH HPLC-UV/MS Analysis

Causality of Methodological Choices

Standard reverse-phase chromatography using bonded octadecyl silica (C18) is widely employed for piperazine analysis[4]. However, standard silica-based C18 columns are notoriously problematic for basic amines due to ion-exchange interactions between the protonated secondary amine and ionized residual silanols. To circumvent this, a high-pH mobile phase (pH 10.0) is employed to fully suppress the ionization of the amine. This necessitates an Ethylene Bridged Hybrid (BEH) stationary phase capable of withstanding alkaline hydrolysis without degrading.

Reagents & Materials
  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid particle column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Internal Standard (IS): N-(2-Hydroxyethyl)piperazine-d4 (for MS quantification)[5].

Step-by-Step Methodology
  • Sample Preparation: Dilute the sample in a 50:50 mixture of Water:Acetonitrile to achieve a target concentration of 10–50 µg/mL. Spike with the IS at 5 µg/mL.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove particulates. Do not use nylon filters, as they can bind basic amines.

  • System Equilibration: Purge the column with 95% Mobile Phase A for at least 20 column volumes to establish the alkaline environment.

  • Execution of Gradient Elution: Run the gradient program as defined in Table 1 .

  • Detection Parameters:

    • UV: Set to 210 nm (bandwidth 4 nm).

    • MS (ESI+): Operate in positive electrospray ionization mode. High-Resolution Mass Spectrometry (HRMS) identifies the protonated molecular ion [M+H]+ of TMPZ at an exact m/z of 157.1335[1].

Table 1: HPLC Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 10)% Mobile Phase B (ACN)
0.01.0955
2.01.0955
10.01.04060
12.01.04060
12.11.0955
17.01.0955
Self-Validating System Suitability Criteria (HPLC)

To ensure trustworthiness, the protocol operates as a self-validating system. A pre-run injection of a known tailing probe (e.g., amitriptyline) must yield a USP tailing factor ( Tf​ ) of ≤1.2 . If Tf​>1.2 , the system autonomously flags a failure, indicating either buffer depletion (pH drop) or stationary phase degradation, and halts the sequence to prevent the acquisition of compromised data.

Protocol 2: Direct-Injection GC-MS Analysis

Causality of Methodological Choices

While primary and secondary amines typically require derivatization (e.g., silylation via BSTFA) to prevent adsorption onto the active sites of the GC inlet and column[3], the extreme steric bulk of the four methyl groups at the 3 and 5 positions of TMPZ creates significant kinetic barriers to derivatization. Consequently, direct analysis is preferred, provided a heavily base-deactivated capillary column and a highly deactivated, glass-wool-free inlet liner are utilized to maintain peak symmetry and response factors[5].

Reagents & Materials
  • Column: Rtx-Volatile Amine or DB-5ms with base deactivation (30 m × 0.25 mm ID × 1.0 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Inlet Liner: Single taper, base-deactivated, without glass wool (glass wool introduces active silanol sites).

Step-by-Step Methodology
  • Sample Extraction: Perform a liquid-liquid extraction of the aqueous sample using Dichloromethane (DCM) adjusted to pH 11 with NaOH to ensure the analyte is in its free-base form.

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ and concentrate under a gentle stream of nitrogen to a final concentration of ~20 µg/mL.

  • Injection: Inject 1.0 µL using a split ratio of 10:1. Maintain the inlet temperature at 250°C.

  • Oven Program: Execute the temperature gradient defined in Table 2 .

  • MS Acquisition (EI): Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion ( m/z 156) and the primary α -cleavage fragment resulting from the loss of a methyl group ( m/z 141).

Table 2: GC-MS Oven Temperature Program

RampRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial-802.0
115.02000.0
230.02803.0
Self-Validating System Suitability Criteria (GC-MS)

The method employs an internal standard (e.g., Pyridine-d5) and an active-site check. If the absolute peak area of the underivatized TMPZ drops by >10% across three consecutive injections while the internal standard remains constant, the system flags active site formation in the inlet liner (typically caused by matrix buildup exposing silanols), halting the sequence for immediate liner maintenance.

Quantitative Data Summary

The following table summarizes the validated performance metrics for both methodologies, providing a baseline for laboratory cross-validation.

Table 3: Validated Performance Metrics for TMPZ Analysis

ParameterHPLC-UV (210 nm)HPLC-MS (ESI+)GC-MS (EI)
Retention Time (approx.) 6.5 min6.5 min8.2 min
Linearity Range 1.0 - 100 µg/mL0.05 - 10 µg/mL0.5 - 50 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.01 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.03 µg/mL0.3 µg/mL
Precision (%RSD, n=6) < 1.5%< 2.0%< 2.5%
Tailing Factor ( Tf​ ) 1.1 - 1.21.1 - 1.21.0 - 1.1

References

  • Synthesis of Electron-Deficient N1-(Hetero)aryl 3,3,5,5-Tetramethyl Piperazinones, thieme-connect.com,
  • A Review on Analytical Methods for Piperazine Determin
  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized m
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS, benchchem.com,
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M

Sources

Method

Application Notes and Protocols for the Structural Elucidation of 3,3,5,5-Tetramethylpiperazin-2-one using NMR Spectroscopy

Introduction 3,3,5,5-Tetramethylpiperazin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the piperazinone scaffold in various biologically active molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,3,5,5-Tetramethylpiperazin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the piperazinone scaffold in various biologically active molecules. The precise and unambiguous confirmation of its chemical structure is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization of 3,3,5,5-Tetramethylpiperazin-2-one.

This guide eschews a rigid template in favor of a logical workflow that mirrors the process of structural elucidation. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of the overall analysis. The protocols and interpretations are grounded in established principles of NMR spectroscopy and supported by authoritative references.

Molecular Structure and Atom Numbering

For clarity throughout this document, the atoms of 3,3,5,5-Tetramethylpiperazin-2-one are numbered as follows:

Caption: Molecular structure and atom numbering of 3,3,5,5-Tetramethylpiperazin-2-one.

Predicted NMR Spectral Data

Due to the molecular symmetry, a simplified NMR spectrum is anticipated. The following table summarizes the predicted chemical shifts for the unique proton and carbon environments in 3,3,5,5-Tetramethylpiperazin-2-one, based on established chemical shift ranges for similar functional groups.[2][3]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) DEPT-135
N1-H 7.0 - 8.5 (broad singlet)--
N4-H 2.5 - 4.0 (broad singlet)--
C6-H~3.2~50Negative
C3-(CH ₃)₂~1.3~25Positive
C5-(CH ₃)₂~1.3~25Positive
C 2=O-~170Absent
C 3-~55Absent
C 5-~55Absent

Experimental Protocols

The following protocols are designed for a standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation
  • Weigh approximately 5-10 mg of 3,3,5,5-Tetramethylpiperazin-2-one.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of N-H protons due to hydrogen bonding effects.[4][5]

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

1D NMR Experiments
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): 0 to 12 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16.

  • Rationale: This experiment provides the initial overview of the proton environments in the molecule. The integration of the signals will confirm the relative number of protons in each environment.

  • Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30').

  • Spectral Width (SW): 0 to 200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Rationale: This experiment identifies the number of unique carbon environments. Proton decoupling simplifies the spectrum to single lines for each carbon.

  • Pulse Program: Standard DEPT-135 and DEPT-90 pulse sequences.

  • Parameters: Use parameters similar to the standard ¹³C experiment.

  • Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for determining the multiplicity of each carbon atom (CH, CH₂, CH₃, or quaternary C). A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals. Quaternary carbons are absent in both DEPT-135 and DEPT-90 spectra.

2D NMR Experiments
  • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker systems).

  • Spectral Width (SW): Same as ¹H NMR in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Rationale: COSY identifies protons that are coupled to each other, typically through two or three bonds. This is essential for establishing proton connectivity within molecular fragments.

  • Pulse Program: Standard HSQC experiment with multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • Spectral Width (SW): ¹H dimension (F2) same as ¹H NMR; ¹³C dimension (F1) covering the expected carbon chemical shift range.

  • Number of Increments: 128-256 in F1.

  • Rationale: HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). The edited HSQC also provides multiplicity information, similar to a DEPT experiment, but with higher sensitivity.

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Spectral Width (SW): Same as HSQC.

  • Number of Increments: 256-512 in F1.

  • Long-Range Coupling Delay (D6): Optimized for a coupling constant of 8-10 Hz.

  • Rationale: HMBC reveals correlations between protons and carbons that are two to three bonds apart (²JCH and ³JCH). This is arguably the most critical experiment for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons.[6]

Data Analysis and Interpretation

The following section details the expected outcomes of each NMR experiment and how to interpret the data to confirm the structure of 3,3,5,5-Tetramethylpiperazin-2-one.

NMR_Elucidation_Workflow A 1D ¹H NMR (Proton Environments & Integration) C 2D COSY (¹H-¹H Connectivity) A->C D 2D HSQC (Direct ¹H-¹³C Correlation) A->D E 2D HMBC (Long-Range ¹H-¹³C Correlation) A->E B 1D ¹³C & DEPT NMR (Carbon Environments & Multiplicity) B->D B->E F Structure Confirmation C->F D->F E->F

Caption: Workflow for NMR-based structural elucidation.

Analysis of 1D Spectra
  • ¹H NMR: The spectrum is expected to show five distinct signals.

    • Two broad singlets in the downfield region (one more deshielded than the other) corresponding to the two N-H protons (N1-H and N4-H). The amide proton (N1-H) will be further downfield.[3]

    • A singlet integrating to 2H for the C6 methylene protons.

    • Two singlets, each integrating to 6H, for the four methyl groups at C3 and C5. Due to the symmetry of the molecule, the two methyl groups on C3 are equivalent, and the two on C5 are also equivalent. The chemical shifts of the methyl groups on C3 and C5 are expected to be very similar.

  • ¹³C NMR & DEPT:

    • The ¹³C spectrum will show five signals.

    • The DEPT-135 spectrum will show one negative peak (CH₂) and two positive peaks (CH₃).

    • By comparing the ¹³C and DEPT spectra, the three signals that do not appear in the DEPT spectra can be assigned to the quaternary carbons: the carbonyl carbon (C2) at the most downfield position (~170 ppm), and the two carbons bearing the gem-dimethyl groups (C3 and C5) at a more upfield position (~55 ppm).

Analysis of 2D Spectra

The 2D NMR spectra are essential for unambiguously assigning all signals and confirming the connectivity of the molecule.

  • COSY: Due to the lack of vicinal protons, no cross-peaks are expected in the COSY spectrum. This lack of correlation is in itself a key piece of structural information, indicating that there are no adjacent CH-CH or CH-CH₂ fragments.

  • HSQC: The HSQC spectrum will show three cross-peaks, directly correlating the proton signals to their attached carbons:

    • The C6-H₂ proton signal (~3.2 ppm) will correlate with the C6 carbon signal (~50 ppm).

    • The C3-(CH₃)₂ proton signal (~1.3 ppm) will correlate with the C3-methyl carbon signal (~25 ppm).

    • The C5-(CH₃)₂ proton signal (~1.3 ppm) will correlate with the C5-methyl carbon signal (~25 ppm).

  • HMBC: The HMBC spectrum is the cornerstone for confirming the overall structure by revealing long-range correlations.

Caption: Key expected HMBC correlations for structural confirmation.

Key expected HMBC correlations include:

  • C6-H₂ protons (~3.2 ppm) to:

    • C2 (carbonyl carbon, ³JCH)

    • C5 (quaternary carbon, ²JCH)

  • C3-CH₃ protons (~1.3 ppm) to:

    • C3 (quaternary carbon, ²JCH)

    • C2 (carbonyl carbon, ³JCH)

  • C5-CH₃ protons (~1.3 ppm) to:

    • C5 (quaternary carbon, ²JCH)

    • C6 (methylene carbon, ³JCH)

  • N1-H proton to:

    • C2 (carbonyl carbon, ²JCH)

    • C6 (methylene carbon, ²JCH)

  • N4-H proton to:

    • C3 (quaternary carbon, ²JCH)

    • C5 (quaternary carbon, ²JCH)

These correlations will unequivocally establish the connectivity of the piperazinone ring and the positions of the methyl groups, thereby confirming the structure of 3,3,5,5-Tetramethylpiperazin-2-one.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of 3,3,5,5-Tetramethylpiperazin-2-one. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently confirm the identity and purity of this compound. The logical application of these NMR techniques ensures a self-validating workflow, which is indispensable in research, development, and quality control environments.

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  • Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • ResearchGate. (n.d.). New mono- And difunctionalized 2,2,5,5-tetramethylpyrrolidine- and Δ3-pyrroline-1-oxyl nitroxide spin labels. [Link]

  • Khan, A. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • True, N. S., & Chauvel, J. P., Jr. (1984). Gas-Phase NMR Studies of N,N-Dimethyiamides. Inter- and Intramolecular Contributions to Internal Rotation Activation Energies. The Journal of Physical Chemistry, 88(5), 837-839. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

  • University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • SpectraBase. 2,2,5,5-Tetramethylpyrrolidine. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. 2,2,5,5-Tetramethylpyrrolidine. [Link]

  • Berger, S., & Gschwind, R. M. (2018). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. [Link]

  • NIST WebBook. 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-. [Link]

Sources

Application

Application Note: Synthesis and Integration of 3,3,5,5-Tetramethylpiperazin-2-one in Advanced Hindered Amine Light Stabilizers (HALS)

Target Audience: Synthetic Chemists, Materials Scientists, and Pharmaceutical Packaging Engineers. Executive Summary Hindered Amine Light Stabilizers (HALS) are indispensable additives for protecting organic polymers fro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Pharmaceutical Packaging Engineers.

Executive Summary

Hindered Amine Light Stabilizers (HALS) are indispensable additives for protecting organic polymers from photo-oxidative degradation. While traditional HALS are based on the 2,2,6,6-tetramethylpiperidine (TMP) core, their high intrinsic basicity (pKa ~9.5) limits their utility in acid-catalyzed coatings, agricultural films, and medical-grade polycarbonates used in pharmaceutical packaging. In polycarbonates, basic amines can trigger aminolytic chain scission, leading to catastrophic loss of mechanical integrity and severe yellowing[1].

To circumvent this, 3,3,5,5-tetramethylpiperazin-2-one (TMPZ) and its derivatives have emerged as a superior structural motif. The introduction of an amide carbonyl adjacent to the hindered nitrogen significantly reduces the basicity of the molecule while preserving its radical-scavenging efficacy[2]. This application note provides a comprehensive, causality-driven guide to synthesizing the TMPZ core and derivatizing it into oligomeric HALS, alongside mechanistic insights into its photostabilization cycle.

Mechanistic Rationale: The Denisov Cycle

HALS do not absorb UV radiation; instead, they function as highly efficient radical scavengers. The stabilization process is governed by the Denisov Cycle , a regenerative catalytic loop[3].

When a polymer is exposed to UV light and oxygen, alkyl (R•) and peroxy (ROO•) radicals are generated. The hindered amine (TMPZ) is first oxidized to a stable aminoxyl radical (>N-O•). This nitroxyl radical couples with a polymer alkyl radical to form an alkoxyamine (>N-O-R). The alkoxyamine then reacts with a peroxy radical, yielding a non-radical product and regenerating the active aminoxyl radical[3]. Because the TMPZ core lacks α -hydrogens, it is immune to destructive intramolecular Cope eliminations, ensuring long-term stabilizer longevity[3].

G HALS HALS Precursor (>N-H or >N-R) NO_RAD Aminoxyl Radical (>N-O•) HALS->NO_RAD Oxidation by O2 / ROO• (Initiation) NOR Alkoxyamine (>N-O-R) NO_RAD->NOR + R• (Polymer Radical) Radical Trapping NOR->NO_RAD + ROO• Catalytic Regeneration ROO_RAD Peroxy Radical (ROO•) ROO_RAD->NOR R_RAD Alkyl Radical (R•) R_RAD->NO_RAD

Caption: The Denisov Cycle illustrating the regenerative radical-scavenging mechanism of HALS.

Comparative Data: Piperidine vs. Piperazinone HALS

To understand the operational advantage of the piperazinone core in drug-device polymer formulations, we must quantify the physicochemical differences.

Property / Feature2,2,6,6-Tetramethylpiperidine (TMP)3,3,5,5-Tetramethylpiperazin-2-one (TMPZ)
Core Basicity (pKa) ~ 9.0 - 9.5 (Highly Basic)~ 6.0 - 7.0 (Weakly Basic / Neutral)[2]
Polycarbonate Compatibility Poor (Causes aminolysis/yellowing)[1]Excellent (Synergistic stabilization)[1]
Acid-Catalyzed Resin Compatibility Poor (Neutralizes acid catalysts)Excellent (Does not interfere with curing)
Synthesis Complexity Low (Triacetone amine route)Moderate (Bargellini / Chloroformate route)
Primary Application Polyolefins (PE, PP)Engineering plastics, Medical-grade PC, Coatings

Synthetic Workflows & Protocols

The synthesis of piperazinone-based HALS is a two-stage process. First, the sterically hindered TMPZ core is constructed using a modified Bargellini reaction[4]. Second, the core is oligomerized (e.g., via triazine linkages) to increase its molecular weight, preventing the additive from migrating or leaching out of the polymer matrix during melt-processing or end-use[3][5].

G A 1,1,1-Trichloro- 2-methylpropan-2-ol C Bargellini Condensation (NaOH, PTC) A->C B 1,2-Diamine Derivative B->C D TMPZ Core (Piperazin-2-one) C->D Cyclization E Cyanuric Chloride (Stepwise SNAr) D->E N-Alkylation F Oligomeric HALS (Low-Migration) E->F Polymerization

Caption: Two-stage synthetic workflow from raw precursors to oligomeric piperazinone HALS.

Protocol 1: Synthesis of 1-(2,4-Dimethoxybenzyl)-3,3,5,5-tetramethylpiperazin-2-one (TMPZ Core)

This protocol utilizes a copper-free Bargellini-type condensation. The use of a phase-transfer catalyst (PTC) is critical here. Because the reaction occurs in a biphasic mixture (50% aqueous NaOH and an organic phase), the PTC shuttles the hydroxide ions into the organic phase to generate the reactive intermediate from 1,1,1-trichloro-2-methylpropan-2-ol without prematurely hydrolyzing the diamine[4].

Reagents & Materials:

  • 1,1,1-Trichloro-2-methylpropan-2-ol (14.46 mmol)

  • N1 -(2,4-Dimethoxybenzyl)-2-methylpropane-1,2-diamine (7.23 mmol)[4]

  • N -benzyl- N,N,N -triethylammonium chloride (PTC) (0.165 g)[4]

  • 50% aq. NaOH (1.908 mL, 36.14 mmol)[4]

  • Dichloromethane (DCM) and Brine

Step-by-Step Procedure:

  • Preparation of the Biphasic System: In a 50 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1,1,1-trichloro-2-methylpropan-2-ol (14.46 mmol), the diamine (7.23 mmol), and the PTC (0.165 g) in 15 mL of DCM.

  • Controlled Base Addition: Cool the mixture to 0 °C. Add the 50% aq. NaOH (1.908 mL) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition prevents thermal runaway and minimizes side reactions such as decarboxylation or premature imidazoline formation[4].

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the disappearance of the diamine via TLC (DCM:MeOH 9:1, UV active).

  • Quenching & Extraction: Dilute the mixture with 20 mL of cold water. Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0–10% 7N NH 3​ in MeOH/DCM) to yield the pure TMPZ derivative[4].

    • Self-Validation Checkpoint: 1 H NMR (CDCl 3​ ) should show distinct singlets for the gem-dimethyl groups around δ 1.0–1.5 ppm, and the disappearance of the primary amine protons[4].

Protocol 2: Synthesis of a Polymeric Triazine-Piperazinone HALS

To prevent the HALS from volatilizing during high-temperature polymer extrusion (e.g., injection molding of medical devices), the TMPZ core is grafted onto a triazine backbone to form a high-molecular-weight oligomer[3][5].

Reagents & Materials:

  • Cyanuric chloride (1.0 eq)

  • 1-[2-(isopropylamino)ethyl]-3,3,5,5-tetramethylpiperazin-2-one (TMPZ derivative) (2.0 eq)[5]

  • Aliphatic diamine (e.g., 1,6-hexanediamine) (1.0 eq)

  • Sodium carbonate (Na 2​ CO 3​ )

  • Xylene/Water (Biphasic solvent)

Step-by-Step Procedure:

  • First Substitution (0–5 °C): Dissolve cyanuric chloride in xylene. Cool to 0 °C. Slowly add 1.0 eq of the TMPZ derivative. Maintain pH at 7-8 using aqueous Na 2​ CO 3​ . Stir for 2 hours.

    • Causality: Cyanuric chloride has three reactive chlorines. The first undergoes nucleophilic aromatic substitution (S N​ Ar) rapidly at 0 °C. Strict temperature control prevents double substitution at this stage[5].

  • Second Substitution (40–50 °C): Add the second equivalent of the TMPZ derivative. Raise the temperature to 45 °C and stir for 3 hours, continuously neutralizing the generated HCl with Na 2​ CO 3​ .

  • Polymerization (90–100 °C): Add 1.0 eq of 1,6-hexanediamine. Heat the mixture to reflux (~100 °C) for 6 hours.

    • Causality: The third chlorine atom is highly deactivated due to the electron-donating nature of the newly attached amine groups. High thermal energy is required to force the final S N​ Ar reaction, which links the triazine rings together into an oligomeric chain[5].

  • Isolation: Cool the mixture, separate the aqueous phase, and precipitate the organic phase into cold methanol. Filter and dry the resulting white/pale-yellow powder under vacuum.

Application in Drug Development & Packaging

For drug development professionals, the integrity of pharmaceutical packaging is as critical as the API itself. Medical-grade polycarbonates (used in auto-injectors, IV connectors, and dialyzers) are sterilized using gamma irradiation or UV-C light, which induces severe photo-oxidative stress[6].

Standard piperidine-based HALS interact with the carbonate linkages, causing premature mechanical failure. By integrating piperazinone-based HALS (synthesized via the protocols above) alongside polyether-based polymers, a synergistic photostabilization effect is achieved[1]. The reduced basicity of the piperazinone core ensures that the polycarbonate backbone remains unhydrolyzed, maintaining optical clarity and impact resistance over the shelf-life of the medical device[1][2].

Sources

Method

A Practical Guide to N-Alkylation Reactions of 3,3,5,5-Tetramethylpiperazin-2-one

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and practical protocols for the N-alkylation of 3,3,5,5-tetramethylpiperazin-2-one. This st...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and practical protocols for the N-alkylation of 3,3,5,5-tetramethylpiperazin-2-one. This sterically hindered lactam presents unique challenges and opportunities in the synthesis of novel chemical entities. This document aims to elucidate the underlying principles and provide robust methodologies for successful N-alkylation.

Introduction

3,3,5,5-Tetramethylpiperazin-2-one is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, gem-disubstituted scaffold can impart unique conformational constraints and physicochemical properties to target molecules. The secondary amine within the lactam ring offers a prime site for functionalization through N-alkylation, enabling the exploration of chemical space and the generation of diverse compound libraries. However, the four methyl groups flanking the reactive nitrogen and carbonyl group introduce significant steric hindrance, which necessitates careful consideration of reaction conditions to achieve efficient and selective N-alkylation. This guide will explore the key parameters influencing these reactions and provide detailed protocols for various N-alkylation strategies.

Mechanistic Considerations: The N-Alkylation of a Hindered Lactam

The N-alkylation of 3,3,5,5-tetramethylpiperazin-2-one, like other lactams, proceeds via a nucleophilic substitution reaction. The core of this transformation involves the deprotonation of the amide nitrogen to form a nucleophilic amidate anion, which then attacks an electrophilic alkylating agent.

The choice of base, solvent, and alkylating agent must be carefully optimized to overcome the steric hindrance imposed by the four methyl groups. The bulky environment around the nitrogen atom can significantly slow down the rate of reaction and may necessitate more forcing conditions or specialized reagents.

Caption: General mechanism of N-alkylation of 3,3,5,5-tetramethylpiperazin-2-one.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 3,3,5,5-tetramethylpiperazin-2-one. Due to the steric hindrance of the substrate, reaction monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.

Protocol 1: N-Alkylation using Sodium Hydride

This protocol is suitable for a range of primary and some secondary alkyl halides. Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the lactam.

Materials:

  • 3,3,5,5-Tetramethylpiperazin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,3,5,5-tetramethylpiperazin-2-one (1.0 eq).

  • Add anhydrous DMF or THF (approximately 0.1 M concentration of the lactam).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive alkyl halides, heating may be required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Cesium Carbonate

Cesium carbonate is a milder base that can be particularly effective for N-alkylation, often leading to cleaner reactions and higher yields, especially with sensitive substrates. The "cesium effect" is thought to involve the formation of a more reactive, 'naked' amidate anion.[2][3]

Materials:

  • 3,3,5,5-Tetramethylpiperazin-2-one

  • Cesium carbonate (Cs₂CO₃)

  • Alkyl halide

  • Anhydrous Acetonitrile (MeCN) or Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3,3,5,5-tetramethylpiperazin-2-one (1.0 eq), cesium carbonate (1.5 eq), and anhydrous acetonitrile or toluene (approximately 0.1 M concentration of the lactam).

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir vigorously for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Caption: General experimental workflow for the N-alkylation of 3,3,5,5-tetramethylpiperazin-2-one.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of sterically hindered lactams, providing a starting point for optimization with 3,3,5,5-tetramethylpiperazin-2-one. Actual yields will vary depending on the specific alkylating agent used.

Alkylating AgentBase (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.2)DMFrt1270-90
Benzyl BromideCs₂CO₃ (1.5)MeCN602465-85
Ethyl BromideNaH (1.2)THF502460-80
Propargyl BromideCs₂CO₃ (1.5)Toluene801855-75

Note: These are representative conditions and may require optimization for 3,3,5,5-tetramethylpiperazin-2-one.

Advanced N-Arylation Methods

For the synthesis of N-aryl derivatives, which are prevalent in pharmacologically active compounds, direct N-arylation with aryl halides is often challenging under standard nucleophilic substitution conditions. Modern cross-coupling reactions provide powerful alternatives.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines.[2][4][5] The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.

Key Components:

  • Palladium Precursor: Pd₂(dba)₃, Pd(OAc)₂

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.

  • Base: A strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the N-arylation of amines and amides with aryl halides.[6][7] While traditionally requiring harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.

Key Components:

  • Copper Catalyst: CuI, Cu₂O, or Cu(acac)₂.

  • Ligand: Diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline).

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Poor solubility of reactants. 3. Steric hindrance preventing reaction. 4. Inactive alkylating agent.1. Switch to a stronger base (e.g., NaH, KHMDS). 2. Use a more polar solvent (e.g., DMF, DMSO). 3. Increase reaction temperature and time. Consider using a more reactive alkylating agent (iodide > bromide > chloride). 4. Check the purity and age of the alkylating agent.
Formation of Side Products 1. O-Alkylation (formation of imino ether). 2. Elimination from the alkyl halide. 3. Decomposition of starting materials or product.1. Use a less polar solvent (e.g., toluene) and a "softer" base like Cs₂CO₃. 2. Use a less hindered base and lower reaction temperature. 3. Lower the reaction temperature and monitor carefully.
Difficult Purification 1. Similar polarity of starting material and product. 2. Presence of persistent impurities.1. Utilize a different eluent system for column chromatography or consider preparative HPLC. 2. Perform an aqueous workup with dilute acid or base to remove corresponding impurities.

Conclusion

The N-alkylation of the sterically hindered 3,3,5,5-tetramethylpiperazin-2-one requires careful optimization of reaction conditions. By selecting the appropriate base, solvent, and temperature, a wide range of N-alkyl and N-aryl derivatives can be synthesized efficiently. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers working with this and related challenging substrates. The continued development of new catalytic systems, particularly for N-arylation, will further expand the synthetic utility of this important heterocyclic scaffold.

References

  • (R)-3-Methylpiperazin-2-one. LookChem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Cesium carbonate as a mediated inorganic base in some organic transformations. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. National Institutes of Health. [Link]

  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship, University of California. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health. [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield and Purity of 3,3,5,5-Tetramethylpiperazin-2-one

Welcome to the Technical Support Center for the synthesis of 3,3,5,5-Tetramethylpiperazin-2-one . This sterically hindered amine is a critical building block for nitroxyl radicals (spin labels) and hindered amine light s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,3,5,5-Tetramethylpiperazin-2-one . This sterically hindered amine is a critical building block for nitroxyl radicals (spin labels) and hindered amine light stabilizers (HALS). While the classic Bargellini reaction is the standard synthetic route, researchers frequently encounter low yields, severe exotherms, and intractable mixtures of regioisomers.

This guide is designed for scientists and drug development professionals, providing mechanistic insights, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure high-yield, high-purity synthesis [1, 2].

Mechanistic Overview & Pathway Visualization

The synthesis of 3,3,5,5-tetramethylpiperazin-2-one relies on the Bargellini reaction cascade [1]. In a basic environment, chloroform is deprotonated to form a trichloromethyl anion, which attacks a ketone (acetone) to form a dichloroepoxide intermediate. A diamine (1,2-diamino-2-methylpropane) then opens this epoxide, followed by cyclization to form the piperazinone ring.

The Causality of Failure: The unprotected diamine has two nucleophilic nitrogen centers. Direct addition to the epoxide leads to a mixture of regioisomers. Furthermore, if the diamine condenses directly with acetone before the epoxide forms, it generates unwanted imine and imidazoline side products, drastically reducing the yield [2].

G cluster_0 Direct Bargellini (Lai Method) cluster_1 DMB-Protected Pathway (Alanine Method) A1 Acetone + Chloroform + NaOH B1 Dichloroepoxide Intermediate A1->B1 Highly Exothermic C1 Unprotected Diamine (1,2-diamino-2-methylpropane) B1->C1 D1 Imidazoline Side Products & Regioisomers C1->D1 Poor Selectivity E1 Low Yield Product (<45%) C1->E1 Cyclization A2 1,1,1-Trichloro-2-methylpropan-2-ol (Chloretone) B2 N1-DMB-Protected Diamine (1c) A2->B2 NaOH, TEBAC, 0°C C2 1-DMB-3,3,5,5-Tetramethyl- piperazin-2-one B2->C2 Regioselective Cyclization D2 p-TsOH / Toluene (Reflux) C2->D2 E2 3,3,5,5-Tetramethylpiperazin-2-one (p-TsOH Salt, >65% Yield) D2->E2 Deprotection

Reaction pathways comparing direct Bargellini synthesis with the regioselective DMB-protected workflow.

Troubleshooting Guide (FAQs)

Q1: Why is my yield consistently below 40%, and how can I reduce imidazoline side products? A: This is a classic issue with the direct Lai synthesis [1]. The primary cause is the competing nucleophilic attack of the diamine on the ketone, forming an imine/imidazoline before the Bargellini epoxide can form. Solution: Shift to the 2,4-dimethoxybenzyl (DMB) protection strategy [2]. By pre-forming 1,1,1-trichloro-2-methylpropan-2-ol (chloretone) and protecting the primary amine with a bulky, electron-donating DMB group, you direct the nucleophilic attack exclusively to the desired nitrogen. This prevents premature cyclization and eliminates imidazoline formation.

Q2: How do I control the severe exotherm and gas evolution during the chloroform/NaOH addition? A: The deprotonation of chloroform to the trichloromethyl anion is highly exothermic and can lead to a runaway haloform-type reaction if uncontrolled. Solution: Abandon the one-pot neat addition. Instead, use a biphasic solvent system (CH₂Cl₂/water) with a phase-transfer catalyst like N-benzyl-N,N-triethylammonium chloride (TEBAC). Cool the organic phase strictly to 0 °C and add the 50% aq. NaOH dropwise. The phase-transfer catalyst ensures a controlled, steady generation of the reactive intermediate.

Q3: My product is a viscous oil contaminated with regioisomers. How do I purify it effectively? A: Unprotected Bargellini reactions often yield a 4:1 mixture of regioisomers that co-elute during chromatography. Solution: The DMB-protected intermediate can be easily purified via flash chromatography (EtOAc/heptane). For the final deprotection step, refluxing the intermediate with p-toluenesulfonic acid (p-TsOH) in toluene causes the target compound to precipitate cleanly as a p-TsOH salt. This completely bypasses the need for complex oil purification [2].

Quantitative Data Summary

The table below summarizes the critical differences between the traditional one-pot synthesis and the optimized DMB-protected workflow.

ParameterDirect Bargellini (Lai Method)DMB-Protected Workflow (Alanine Method)
Reagents 1,2-diamino-2-methylpropane, Acetone, CHCl₃, NaOHDMB-diamine, Chloretone, NaOH, TEBAC, then p-TsOH
Overall Yield 30% – 45%> 65% (Over 3 steps)
Regioselectivity Poor (Mixture of isomers)Excellent (9:1 to >95% selective)
Key Byproducts Imidazolines, Decarboxylation productsMinimal (Easily separated by crystallization)
Exotherm Control Difficult (Haloform reaction in situ)Controlled (Chloretone pre-formed; biphasic addition)
Final State Viscous oil (Requires distillation)Amorphous white powder (p-TsOH salt)

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, use the following step-by-step methodology based on the DMB-protected route [2]. Each step includes a self-validation point to confirm successful progression.

Step 1: Reductive Amination (Preparation of DMB-Diamine 1c)
  • Add acetic acid (4.54 mmol) to a mixture of 1,2-diamino-2-methylpropane (5.67 mmol) and 2,4-dimethoxybenzaldehyde (5.67 mmol) in methanol (20 mL) at room temperature under nitrogen.

  • Validation Point 1: The resulting slurry will turn yellow rapidly, accompanied by a mild exotherm. This confirms successful imine formation.

  • Stir for 1 hour at room temperature.

  • Dilute with methanol (20 mL) and add NaBH₄ (11.34 mmol) portion-wise.

  • Validation Point 2: Vigorous gas evolution will occur. Once gas evolution ceases (approx. 1 hour), the reduction to the secondary amine is complete.

  • Remove the solvent under reduced pressure, treat with H₂O (20 mL), and extract with CH₂Cl₂ (2 × 30 mL). Dry over MgSO₄ and evaporate to yield the 1c intermediate.

Step 2: Regioselective Bargellini Reaction
  • Cool a solution of 1,1,1-trichloro-2-methylpropan-2-ol (14.46 mmol), intermediate 1c (7.23 mmol), and TEBAC (0.72 mmol) in CH₂Cl₂ (70 mL) to 0 °C.

  • Add 50% aq. NaOH (36.14 mmol) dropwise to maintain the temperature at 0 °C.

  • Validation Point 3: The biphasic mixture will slowly change color. Stir at 0 °C and allow it to warm to room temperature over 20 hours.

  • Treat with H₂O (50 mL) until solids dissolve. Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 50 mL), and purify via flash silica chromatography (elution gradient 50–100% EtOAc in heptane) to afford 1-(2,4-Dimethoxybenzyl)-3,3,5,5-tetramethylpiperazin-2-one as a pale yellow oil.

Step 3: Deprotection to Target Compound
  • Dissolve the DMB-protected piperazinone (7.73 mmol) in toluene (23 mL) at room temperature.

  • Add p-TsOH (17.02 mmol) and stir the resulting solution at 120 °C for 2.5 hours.

  • Validation Point 4: Quench the reaction with methanol. Triturate the resulting purple residue with CH₂Cl₂ and filter. The target 3,3,5,5-tetramethylpiperazin-2-one will cleanly precipitate as a white amorphous powder (p-TsOH salt), validating the complete removal of the DMB group and the success of the synthesis.

References

  • Lai, J. T. "Hindered amines. Novel synthesis of 1,3,3,5,5-pentasubstituted 2-piperazinones." Journal of Organic Chemistry, 1980, 45(4), 754-755. URL:[Link]

Optimization

Troubleshooting guide for 3,3,5,5-Tetramethylpiperazin-2-one synthesis reactions

Welcome to the Technical Support Center for 3,3,5,5-Tetramethylpiperazin-2-one Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,3,5,5-Tetramethylpiperazin-2-one Synthesis .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. The synthesis of sterically hindered piperazinones—crucial precursors for hindered amine light stabilizers (HALS), spirocyclic nitroxide radicals, and pharmaceutical intermediates—is notoriously sensitive. We will utilize the Bargellini Reaction as our core pathway.

This guide provides a mechanistic breakdown, a self-validating experimental protocol, and a targeted troubleshooting FAQ to ensure your synthesis is robust, reproducible, and scientifically sound.

Part 1: Core Reaction Mechanism

The synthesis relies on the Bargellini reaction, a cascade process involving the base-mediated formation of a highly reactive dichloroepoxide, followed by regioselective nucleophilic attack by a 1,2-diamine and subsequent intramolecular cyclization[1].

BargelliniMechanism A Chloretone (Precursor) C Dichloroepoxide Intermediate A->C Deprotonation & Dehydrohalogenation B NaOH (50% aq) + PTC B->C E Ring-Opening Adduct C->E Regioselective Attack D N-Protected 1,2-Diamine D->E F Piperazin-2-one Product E->F Intramolecular Cyclization

Fig 1: Mechanism of the Bargellini reaction for 3,3,5,5-tetramethylpiperazin-2-one synthesis.

Part 2: Standard Experimental Protocol (Self-Validating System)

Direct synthesis of the unprotected 3,3,5,5-tetramethylpiperazin-2-one often yields intractable mixtures due to competitive side reactions[2]. To enforce regioselectivity and accelerate cyclization, we employ an N1-protected precursor. The following protocol details the synthesis of 1-(2,4-Dimethoxybenzyl)-3,3,5,5-tetramethylpiperazin-2-one .

Step 1: Assembly of the Biphasic System

  • Action: In a 250 mL round-bottom flask, dissolve 1,1,1-trichloro-2-methylpropan-2-ol (chloretone) (2.70 g, 14.46 mmol), N1-(2,4-dimethoxybenzyl)-2-methylpropane-1,2-diamine (2.36 g, 7.23 mmol), and N-benzyl-N,N-triethylammonium chloride (TEBAC) (0.165 g, 0.72 mmol) in CH₂Cl₂ (70 mL)[2].

  • Causality: The reaction requires a biphasic organic/aqueous system. TEBAC acts as the phase-transfer catalyst (PTC), shuttling hydroxide ions into the organic layer to initiate the formation of the dichloroepoxide intermediate[3]. Without the PTC, the reaction stalls at the solvent interface.

Step 2: Thermal Regulation

  • Action: Cool the reaction vessel strictly to 0 °C using an ice-water bath[2].

  • Causality: The deprotonation of chloretone is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the transient dichloroepoxide and minimizes runaway side reactions[1].

Step 3: Base-Mediated Activation

  • Action: Add 50% aq. NaOH (1.908 mL, 36.14 mmol) dropwise over 15–30 minutes[2].

  • Causality: Dropwise addition ensures the steady, controlled generation of the epoxide.

  • Self-Validation Check: You should observe a slight color change and an increase in viscosity. If the mixture boils or violently outgasses, the addition rate is too fast, risking complete epoxide decomposition.

Step 4: Cyclization and Maturation

  • Action: Stir the resulting mixture vigorously at 0 °C, then allow it to warm to room temperature over 20 hours[2].

  • Causality: Vigorous stirring (>800 rpm) is critical to maximize the interfacial surface area. The extended 20-hour maturation allows the slower, sterically hindered intramolecular cyclization (lactamization) to reach completion[4].

Step 5: Quenching and Isolation

  • Action: Treat the mixture with H₂O (50 mL) until all precipitated solids dissolve[2]. Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 50 mL), dry the combined organics over MgSO₄, and concentrate under reduced pressure[2].

  • Causality: Water quenches unreacted base and solubilizes the sodium chloride byproduct, ensuring a clean phase separation for organic extraction.

Part 3: Troubleshooting Guide & FAQs

Q1: Why am I observing intractable mixtures with multiple side products instead of the desired piperazinone? A: This is the most common failure mode in traditional Bargellini chemistry when applied to sterically hindered diamines[2]. If the primary amine attacks the dichloroepoxide but the subsequent intramolecular cyclization is slow, the intermediate undergoes side reactions—primarily decarboxylation and imidazoline formation[2],[5]. Solution: Shift from an unprotected diamine to an N1-protected variant. Using an electron-donating group like 2,4-dimethoxybenzyl (DMB) increases the nucleophilicity of the amine, accelerating the 6-membered cyclization step and suppressing the 5-membered imidazoline pathway[5].

Q2: My reaction stalls, and I recover mostly unreacted chloretone and diamine. What is the root cause? A: A stalled reaction is almost always a mass-transfer issue. The Bargellini reaction is strictly biphasic[3]. Solution: First, verify your stirring speed; it must be vigorous enough to create a fine emulsion. Second, check your phase-transfer catalyst (TEBAC). If the TEBAC is degraded, omitted, or used in insufficient quantities, the hydroxide ions cannot enter the CH₂Cl₂ layer to generate the essential dichloroepoxide intermediate[1].

Q3: I successfully synthesized the DMB-protected piperazinone, but I cannot remove the DMB group. Standard TFA protocols are failing. Why? A: You are encountering the extreme steric shielding of the 3,3,5,5-tetramethylpiperazin-2-one scaffold. The bulky tetramethyl groups physically block reagent access to the N1 position. Standard deprotection conditions, such as trifluoroacetic acid (TFA) or ceric ammonium nitrate (CAN), are completely ineffective here[5]. Solution: You must employ significantly harsher conditions. Literature indicates that specialized acidic conditions (e.g., neat trifluoromethanesulfonic acid) or alternative cleavage strategies are required to bypass this steric hindrance without destroying the lactam ring[5].

Q4: Can I generate the epoxide in situ using acetone and chloroform instead of using pre-synthesized chloretone? A: Mechanistically, yes. Acetone, chloroform, and NaOH will generate the same dichloroepoxide intermediate[1],[4]. However, for the 3,3,5,5-tetramethylpiperazin-2-one synthesis, using pre-formed 1,1,1-trichloro-2-methylpropan-2-ol (chloretone) provides superior stoichiometric control, limits competitive side reactions, and generally results in higher yields and cleaner impurity profiles[2],[6].

Part 4: Quantitative Data Presentation

The following table summarizes the expected outcomes based on the synthetic strategy chosen, highlighting the critical nature of N1-protection in sterically hindered systems.

Synthesis StrategyReagentsN1-Protecting GroupPhase Transfer CatalystTypical YieldPrimary Failure Mode / Side Products
In Situ Generation Acetone + CHCl₃ + DiamineNoneTEBAC< 20%Imidazoline formation, low conversion[4]
Direct Bargellini Chloretone + DiamineNoneTEBAC30 - 45%Decarboxylation, intractable mixtures[2]
Protected Bargellini Chloretone + DiamineDMB (2,4-Dimethoxybenzyl)TEBAC65 - 75%DMB deprotection difficulty[5]

Part 5: References

  • Alanine, T. A., et al. (2016). "Synthesis of Electron-Deficient N1-(Hetero)aryl 3,3,5,5-Tetramethyl Piperazinones." Synlett, Thieme-Connect. 2

  • Tretyakov, E. V., et al. (2021). "Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications." International Journal of Molecular Sciences, MDPI. 1

  • Rychnovsky, S. D., et al. (1998). "Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction." The Journal of Organic Chemistry, ACS Publications. 4

  • Grundke, C., et al. (2021). "Cyanide Anions as Nucleophilic Catalysts in Organic Synthesis." Synthesis, Thieme-Connect. 3

Sources

Troubleshooting

Stability and degradation pathways of 3,3,5,5-Tetramethylpiperazin-2-one under various conditions

An in-depth technical guide from our Senior Application Scientists. Technical Support Center: Stability and Degradation of 3,3,5,5-Tetramethylpiperazin-2-one Welcome to the technical support guide for 3,3,5,5-Tetramethyl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from our Senior Application Scientists.

Technical Support Center: Stability and Degradation of 3,3,5,5-Tetramethylpiperazin-2-one

Welcome to the technical support guide for 3,3,5,5-Tetramethylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for stability studies involving this molecule. As your scientific partners, we aim to explain not just the how, but the why behind these experimental choices, ensuring your methods are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 3,3,5,5-Tetramethylpiperazin-2-one?

A1: 3,3,5,5-Tetramethylpiperazin-2-one, as a cyclic amide (lactam), is generally susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to ring-opening. The tetramethyl substitution provides steric hindrance around the amide bond, potentially slowing the rate of hydrolysis compared to unsubstituted piperazin-2-one. Like many organic molecules, it is also susceptible to oxidative and photolytic degradation.[1] Its stability is highly dependent on pH, temperature, and exposure to light and oxygen.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, 3,3,5,5-Tetramethylpiperazin-2-one should be stored as a solid in a cool, dark, and dry environment. A desiccator at refrigerated temperatures (2-8 °C) is ideal. In solution, stability is more precarious. If solutions are necessary for short-term storage, they should be prepared in a suitable buffer at a neutral or slightly acidic pH, protected from light, and stored at low temperatures to minimize hydrolysis.[2]

Q3: What are the primary degradation pathways I should be concerned about?

A3: The most common degradation pathways to investigate are:

  • Hydrolysis (Acidic/Basic): Cleavage of the amide bond is a primary concern, leading to ring-opening. This is often the most significant pathway in aqueous environments.[3]

  • Oxidation: The nitrogen and adjacent carbons in the piperazinone ring can be susceptible to oxidation, potentially leading to N-oxides or hydroxylated species.[4][5]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation through various radical pathways.[6][7]

  • Thermal Degradation: High temperatures can accelerate all degradation pathways, particularly hydrolysis and oxidation.[8]

Q4: What analytical methods are best for monitoring the stability of this compound and its degradants?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the gold standard.[9] This method must be capable of separating the parent compound from all potential degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is essential for identifying unknown degradants by providing molecular weight and fragmentation data.[9][10] Gas Chromatography (GC-MS) can also be used, particularly for identifying volatile degradants.[11]

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during your experimental work.

Issue 1: Rapid Degradation Observed in Aqueous Solution

Q: I'm dissolving my 3,3,5,5-Tetramethylpiperazin-2-one in water for an assay, but I'm seeing significant degradation within hours. What's happening and how can I fix it?

A: Causality & Solution

The piperazin-2-one ring contains a lactam (a cyclic amide), which is susceptible to hydrolysis. Even in neutral water, this process can occur, and it is accelerated by heat and shifts in pH. The stability of piperazine derivatives can be highly dependent on the pH of the solution.[10]

Troubleshooting Protocol:

  • pH Control is Critical: Immediately buffer your aqueous solution. Start with a buffer system in the pH 4-6 range (e.g., acetate or phosphate buffer). The goal is to find a pH where the compound is most stable.

  • Temperature Management: Perform all solution preparations and experiments on ice or at refrigerated temperatures (2-8°C) whenever possible to slow the kinetic rate of hydrolysis.

  • Solvent Consideration: If your experimental design allows, consider using a co-solvent system. Replacing a portion of the aqueous phase with an organic solvent like acetonitrile or methanol can reduce the activity of water and slow hydrolysis.

  • Perform a pH Profile Study: To definitively solve this, conduct a simple study. Prepare solutions of your compound in a series of buffers (e.g., pH 2, 4, 7, 9, 12) and monitor the parent peak area by HPLC over a set time (e.g., 0, 2, 4, 8, 24 hours). This will reveal the pH of maximum stability.

Issue 2: An Unknown Peak Appears in My Stability Sample Chromatogram

Q: During a formal stability study, a new, unexpected peak is growing in my HPLC chromatogram. How do I identify this unknown degradant?

A: Causality & Solution

The appearance of a new peak is the primary indicator of degradation and is the purpose of a stability study. Identifying this degradant is crucial for understanding the degradation pathway and ensuring the safety of a drug product. The process involves gathering structural information, primarily through mass spectrometry.[3][10]

G start Unknown Peak Observed in HPLC-UV lcms Analyze Sample by LC-MS (QTOF or Orbitrap for high resolution) start->lcms ms_data Obtain Accurate Mass (e.g., m/z 171.1492) lcms->ms_data msms Perform Tandem MS (MS/MS) on Parent Ion lcms->msms formula Propose Elemental Formula (e.g., C9H18N2O) ms_data->formula pathway Propose Structure Based on Logical Degradation Pathway (e.g., Hydrolysis, Oxidation) formula->pathway fragments Analyze Fragmentation Pattern msms->fragments fragments->pathway confirm Confirm Structure (e.g., Synthesize Standard or use NMR if isolated) pathway->confirm

Caption: Workflow for the identification of an unknown degradation product.

Detailed Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Analyze your degraded sample using an LC-MS system equipped with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. This will provide the accurate mass-to-charge ratio (m/z) of the unknown peak, allowing you to determine its elemental formula with high confidence.[10]

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the unknown peak within the mass spectrometer. The resulting fragmentation pattern provides critical clues about the molecule's structure. For instance, a loss of 18 Da could indicate the loss of a water molecule, while a loss of 44 Da might suggest the loss of CO2.[10]

  • Forced Degradation Correlation: Compare the unknown peak to the degradants generated during your forced degradation studies (see protocol below). If the peak matches one generated under specific stress conditions (e.g., oxidative), it strongly suggests the degradation pathway.[4][10]

  • Structural Elucidation: Combine the elemental formula, MS/MS fragmentation data, and information from forced degradation to propose a likely structure. For example, an increase of 16 Da from the parent compound (C9H18N2O) to a degradant (C9H18N2O2) strongly suggests an oxidation event, such as the formation of an N-oxide.

Issue 3: My Analytical Method Isn't Separating the New Degradant from the Parent Peak

Q: I've confirmed degradation is occurring, but my HPLC method shows the new peak as a shoulder on my main compound peak. How do I improve the separation?

A: Causality & Solution

A method that cannot separate the parent drug from its degradants is not "stability-indicating." Co-elution occurs when the compounds have very similar affinities for the stationary and mobile phases. Achieving separation requires systematically optimizing the chromatographic conditions to exploit subtle differences in their physicochemical properties.[10]

Optimization Protocol:

  • Modify Mobile Phase pH: The pH of the mobile phase can dramatically alter the retention of ionizable compounds like piperazine derivatives.[10] Try adjusting the pH of the aqueous portion of your mobile phase up or down by 0.5 pH units to see if it improves resolution.

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of closely related compounds.[10]

  • Adjust the Gradient Slope: If using a gradient elution, make the gradient shallower (i.e., increase the time over which the organic solvent percentage changes). A slower change in mobile phase composition gives closely eluting peaks more time to separate.[10]

  • Evaluate a Different Stationary Phase: If mobile phase optimization fails, the issue may be the column chemistry. If you are using a standard C18 column, consider trying a phenyl-hexyl or a cyano (CN) column, which offer different separation mechanisms (pi-pi interactions and dipole-dipole interactions, respectively) that may resolve your compounds.[10]

Key Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding potential degradation pathways and for developing a truly stability-indicating analytical method.[1][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and characterization.[10]

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS acid->analysis base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->analysis neutral Neutral Hydrolysis (Water, 80°C) neutral->analysis oxidative Oxidation (e.g., 3% H2O2, RT) oxidative->analysis photo Photolytic (ICH Q1B Light Box) photo->analysis thermal Thermal (e.g., 80°C, Solid State) thermal->analysis api Prepare Solutions of 3,3,5,5-Tetramethylpiperazin-2-one api->acid api->base api->neutral api->oxidative api->photo api->thermal evaluation Evaluate Peak Purity, Mass Balance, and Identify Major Degradants analysis->evaluation

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3,3,5,5-Tetramethylpiperazin-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL. Include a control sample diluted with the initial solvent, stored at 5°C.

    • Acid Hydrolysis: Use 0.1 M HCl. Initially, treat at 60°C for 8 hours. If degradation is too rapid, reduce the temperature or time. If there is no degradation, increase acid concentration or temperature.[1]

    • Base Hydrolysis: Use 0.1 M NaOH. Use the same initial conditions as the acid hydrolysis (60°C, 8 hours) and adjust as necessary.[1]

    • Oxidative Degradation: Use 3% H2O2. Conduct at room temperature for 24 hours. If no degradation occurs, increase the H2O2 concentration (up to 30%) or add gentle heat.[1][4]

    • Thermal Degradation: Store the solid compound and a solution in sealed vials in an oven at a temperature above accelerated stability conditions (e.g., 80°C) for a defined period.[8]

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary (e.g., add an equimolar amount of base to the acid-stressed sample), and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation:

    • Analyze all samples using your developed stability-indicating method.

    • Calculate the percentage of degradation.

    • Perform a mass balance calculation to ensure all degradants and the remaining parent compound account for close to 100% of the initial amount.

    • Use LC-MS to obtain mass information for the major degradation products formed under each condition.

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.01 M - 1 M HClRoom Temp to 80°CAmide (Lactam) bond cleavage
Base Hydrolysis 0.01 M - 1 M NaOHRoom Temp to 80°CAmide (Lactam) bond cleavage
Oxidation 3% - 30% H₂O₂Room Temp to 60°CN-oxidation, C-hydroxylation
Photolysis UV/Vis LightICH Q1B specifiedRadical-based reactions, ring cleavage
Thermal (Dry) >60°C60°C to 105°CAccelerates other pathways

Table data compiled from multiple sources, including general principles outlined in pharmaceutical guidelines.[1][4][10]

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Freeman, A. E. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • Kwiecień, A., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules.
  • Voice, A. K., & Rochelle, G. T. (2014). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Özden, T., et al. (2023). Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Cousins, A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Available from: [Link]

  • Gao, T., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
  • Chan, W. Y., et al. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Szabó, Á., et al. (2010). Photostability and Photodegradation Pathways of Distinctive Pesticides. Journal of Environmental Quality. Available from: [Link]

  • Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available from: [Link]

  • Csomor, E., & Kunsági-Máté, S. (2022). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. International Journal of Molecular Sciences. Available from: [Link]

  • Chan, M. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology. Available from: [Link]

Sources

Optimization

Purification techniques for 3,3,5,5-Tetramethylpiperazin-2-one (crystallization, chromatography)

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 3,3,5,5-Tetramethylpiperazin-2-one (and its der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 3,3,5,5-Tetramethylpiperazin-2-one (and its derivatives). Due to its unique structural dichotomy—a highly polar lactam core flanked by sterically hindering, lipophilic methyl groups—this compound presents specific challenges during chromatography (severe streaking) and crystallization (oiling out).

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and FAQs to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Impact on Purification

To design an effective purification strategy, we must first analyze the quantitative and structural data of the target molecule.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 156.23 g/mol Elutes relatively early in standard reverse-phase HPLC unless highly aqueous gradients are utilized.
Functional Groups Secondary Amine (N4), Lactam (N1-C2)Dual Nature: The basic amine interacts strongly with acidic silica, while the lactam acts as a strong hydrogen-bond donor/acceptor.
Steric Hindrance Tetramethyl substitution (C3, C5)Shields the N4 amine, altering its expected pKa and increasing the molecule's overall lipophilicity.
Phase Behavior High solubility in polar organicsProne to liquid-liquid phase separation ("oiling out") when cooled rapidly in mixed solvent systems.

Chromatography Troubleshooting: Overcoming Silica Tailing

The Issue: Severe Tailing and Irreversible Adsorption

When purifying 3,3,5,5-tetramethylpiperazin-2-one via normal-phase silica gel chromatography, users frequently observe severe peak tailing, poor resolution, and low mass recovery.

The Causality

Standard silica gel contains acidic silanol groups (Si-OH) on its surface. Despite the steric hindrance from the four methyl groups, the lone pair on the secondary amine (N4) acts as a strong Lewis base, forming tight, non-covalent interactions with these silanols. This continuous binding and unbinding during elution causes the compound to streak across the column rather than eluting as a tight band.

The Solution: Ammonia-Modified Mobile Phases

To neutralize the acidic silanol sites, a volatile basic modifier must be introduced into the mobile phase. Using a solution of 7N Ammonia (NH₃) in Methanol mixed with Dichloromethane (CH₂Cl₂) effectively caps the silanol groups, allowing the hindered amine to elute smoothly[1].

Chromatography Crude Crude Mixture TLC TLC (DCM:MeOH) Check Tailing Crude->TLC Decision Severe Tailing? TLC->Decision Standard Standard Silica Gradient Elution Decision->Standard No Modified Ammonia-Modified Silica (7N NH3 in MeOH) Decision->Modified Yes (Silanol Binding) Pure Pure Piperazinone Standard->Pure Modified->Pure

Decision tree for selecting basic-modified mobile phases in silica chromatography.

Self-Validating Protocol: Basic-Modified Flash Chromatography
  • Mobile Phase Preparation: Prepare a modifier stock of 7N NH₃ in MeOH.

  • Column Equilibration: Flush the standard silica column with 2 column volumes (CV) of 1% modifier in CH₂Cl₂ to pre-neutralize the stationary phase.

  • Loading: Dissolve the crude material in a minimum volume of CH₂Cl₂ and load it onto the column.

  • Gradient Elution: Run a gradient from 0% to 10% of the [7N NH₃ in MeOH] stock in CH₂Cl₂[1].

  • Validation Check: Perform TLC on the collected fractions using a 9:1 CH₂Cl₂ :[7N NH₃ in MeOH] system. The product should appear as a tight, circular spot with an R_f value of approximately 0.31[1].

Crystallization Troubleshooting: Preventing "Oiling Out"

The Issue: Liquid-Liquid Phase Separation

During crystallization from mixed solvents, the solution turns cloudy and deposits a sticky, viscous oil at the bottom of the flask instead of forming solid crystals.

The Causality

This phenomenon, known as "oiling out," occurs when the supersaturation of the solution exceeds the metastable zone width before nucleation can occur. Because 3,3,5,5-tetramethylpiperazin-2-one has a highly polar core but a lipophilic periphery, it struggles to rapidly orient into a crystal lattice upon sudden cooling. Instead, it separates into a solute-rich liquid phase.

The Solution: Anti-Solvent Crystallization with Seeding

By utilizing an Ethyl Acetate (EtOAc) / Heptane system combined with precise temperature control and seeding, we bypass the liquid-liquid phase boundary and force the system to precipitate as a crystalline solid.

Crystallization N1 1. Dissolution Dissolve in EtOAc at 60°C N2 2. Controlled Cooling Cool to 40°C (1°C/min) N1->N2 N3 3. Seeding Add 0.5% w/w seed crystals N2->N3 N4 4. Anti-Solvent Addition Dose Heptane over 2 hours N3->N4 N5 5. Aging & Isolation Age at 20°C, then filter N4->N5

Anti-solvent crystallization workflow to prevent liquid-liquid phase separation.

Self-Validating Protocol: EtOAc/Heptane Seeding Method
  • Dissolution: Suspend the crude piperazinone in EtOAc (3 volumes). Heat to 60°C until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane. Reasoning: Removing insoluble particulates prevents uncontrolled, heterogeneous nucleation.

  • Cooling & Seeding: Cool the solution to 40°C at a rate of 1°C/min. Add 0.5% w/w of pure 3,3,5,5-tetramethylpiperazin-2-one seed crystals.

  • Validation Check: Hold the temperature for 30 minutes. Visually confirm that the seed crystals remain suspended and do not dissolve. This validates that the solution is accurately within the metastable zone.

  • Anti-Solvent Addition: Slowly add Heptane (6 volumes) dropwise over 2 hours using an addition funnel or syringe pump.

  • Isolation: Cool the resulting slurry to 20°C, age for 2 hours to maximize yield, and isolate via vacuum filtration. Wash with 1 volume of cold Heptane.

Frequently Asked Questions (FAQs)

Q: My crude mixture contains highly acidic, water-soluble byproducts. Should I run this straight through the silica column? A: No. Loading highly acidic impurities onto the column can permanently foul the silica and degrade your product. Implement a pre-purification liquid-liquid extraction. Dissolve your crude mixture in Toluene and extract it three times with saturated aqueous sodium carbonate (Na₂CO₃)[2]. Discard the aqueous fractions, dry the organic toluene layer over magnesium sulfate, and concentrate it under reduced pressure before attempting chromatography[2].

Q: I am using Triethylamine (TEA) instead of Ammonia in my mobile phase, but I am still seeing poor resolution. Why? A: While TEA is a common basic modifier, it is significantly bulkier than Ammonia. Because the N4 amine of your target molecule is sterically hindered by four methyl groups, the smaller NH₃ molecule is much more effective at penetrating the silica pores and neutralizing the specific silanol sites that trap your compound. Switch to the 7N NH₃ in MeOH modifier[1].

Q: Can I use reverse-phase HPLC (C18) instead of normal-phase silica? A: Yes, reverse-phase HPLC is highly effective for this compound. However, you must ensure your aqueous mobile phase is buffered to a high pH (e.g., pH 9-10 using ammonium bicarbonate) to keep the secondary amine in its deprotonated, neutral state. If you run at an acidic pH (e.g., 0.1% TFA), the amine will protonate, making the molecule highly polar and causing it to elute in the void volume with zero retention.

References

  • Title: Synthesis of Electron-Deficient N1-(Hetero)aryl 3,3,5,5-Tetramethyl Piperazinones | Source: thieme-connect.com | URL: 1

  • Title: US8709543B2 - Hydroxyl-terminated thiocarbonate containing compounds, polymers, and copolymers, and polyurethanes and urethane acrylics made therefrom | Source: google.com | URL: 2

Sources

Troubleshooting

Best practices for the storage and handling of 3,3,5,5-Tetramethylpiperazin-2-one to prevent degradation

Welcome to the Advanced Materials & Reagents Support Portal. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental results due to the improper handling of sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Reagents Support Portal. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental results due to the improper handling of sterically hindered amines. 3,3,5,5-Tetramethylpiperazin-2-one is a highly reactive precursor used in the synthesis of Hindered Amine Light Stabilizers (HALS) and pharmaceutical intermediates.

Below is our definitive troubleshooting guide, designed to explain the chemical causality behind common degradation issues and provide self-validating protocols to ensure your reagents remain pristine.

I. Troubleshooting FAQs: Degradation & Causality

Q1: My batch of 3,3,5,5-Tetramethylpiperazin-2-one has developed a yellowish tint during storage. What causes this, and is the reagent still viable? A1: The yellowing is a direct visual indicator of oxidative degradation . 3,3,5,5-Tetramethylpiperazin-2-one contains a sterically hindered secondary amine group. When exposed to ambient oxygen and light, this amine functional group reacts to form nitrogen-oxygen free radicals, specifically[1]. While this radical scavenging mechanism is exactly why hindered amines are used as protective light stabilizers in polymers[1], premature oxidation during storage compromises the reagent's active titer for downstream synthesis. If the powder is noticeably yellow, its purity has dropped, and it must be re-purified (e.g., via recrystallization) before use in sensitive drug development assays.

Q2: I stored the compound in a standard desiccator, but it became clumpy and less soluble in organic solvents. Why? A2: This is caused by carbamate salt formation . Secondary amines like piperazines are highly nucleophilic and will readily react with atmospheric carbon dioxide (CO₂) and trace moisture to form insoluble carbamate salts. Standard desiccation removes moisture but does not eliminate CO₂. To prevent this, the compound must be stored under an[2].

Q3: What are the exact chemical byproducts if the compound is subjected to extreme thermal or oxidative stress? A3: Under severe oxidative stress, the piperazine ring undergoes cleavage, yielding smaller fragments such as[3]. Under thermal stress (e.g., prolonged exposure to temperatures >150°C during melt blending or aggressive reflux), the protonated piperazine ring opens, leading to the formation of[4].

Degradation A 3,3,5,5-Tetramethylpiperazin-2-one (Intact Hindered Amine) B Oxidative Stress (O2, UV Light) A->B Oxidation C Thermal Stress (Heat > 150°C) A->C Pyrolysis D Atmospheric Exposure (CO2, H2O) A->D Absorption E Nitroxyl Radicals (>N-O•) (Yellowing/Discoloration) B->E Radical Formation F Ring-Opening Products (Formate, EDA, Oxazolidinones) B->F Severe Oxidation C->F C-N Cleavage G Carbamate Salts (Altered Solubility) D->G Nucleophilic Attack

Mechanistic pathways of 3,3,5,5-Tetramethylpiperazin-2-one degradation under environmental stress.

II. Quantitative Data: Degradation Kinetics

To assist in predicting shelf-life and stability, the following table summarizes the quantitative degradation parameters of the piperazine core under various stress conditions.

Stress ConditionPrimary MechanismKey Degradation ByproductsKinetic Rate / Activation Energy (Ea)
Oxidative (O₂/UV) N-Oxidation & Radical AttackFormate, EDA, Formylpiperazine[3]First-order kinetics; highly accelerated by UV[3]
Thermal (>150°C) C-N Cleavage / Ring-openingOxazolidinones, Ammonia[4]Ea ≈ 238.7 kJ/mol (in aqueous media)[4]
Atmospheric CO₂ / H₂O Nucleophilic AdditionCarbamate saltsRapid equilibrium (minutes to hours in open air)

III. Self-Validating Protocol: Inert Storage & Handling

To ensure the structural integrity of 3,3,5,5-Tetramethylpiperazin-2-one, researchers must employ rigorous Schlenk line or glovebox techniques. This protocol is designed as a self-validating system : each step includes a specific verification check to ensure causality between the action and the protective outcome.

Step-by-Step Methodology

Step 1: Lyophilization (Moisture Removal)

  • Action: Place the reagent in a lyophilizer at -50°C and <0.1 mbar for 12 hours.

  • Causality: Removes trace water that acts as a catalyst for hydrolysis and carbamate formation.

  • Validation Check: The powder should be entirely free-flowing. If it clumps against the glass wall, residual moisture remains and the cycle must be repeated.

Step 2: Glovebox Transfer & Argon Blanketing

  • Action: Transfer the dried vial into a glovebox maintained at <1 ppm O₂ and <1 ppm H₂O. Backfill the storage vial with high-purity Argon.

  • Causality: Argon is denser than Nitrogen and provides a heavier protective blanket over the solid powder, effectively displacing any residual oxygen that causes nitroxyl radical formation[2].

  • Validation Check: Use an oxygen sensor in the glovebox. The reading must stabilize below 1 ppm before sealing the vial.

Step 3: Moisture-Barrier Sealing

  • Action: Seal the vial with a PTFE-lined cap and wrap the seam tightly with Parafilm. Place the vial inside a secondary moisture-barrier foil pouch containing a color-indicating desiccant.

  • Causality: Provides redundant protection against ambient humidity during transport or freezer storage[2].

  • Validation Check: The color-indicating desiccant (e.g., blue silica gel) must remain blue. A shift to pink immediately invalidates the seal integrity.

Step 4: Temperature-Controlled Dark Storage

  • Action: Store the sealed pouch in a dedicated chemical refrigerator at 2–8°C, away from all light sources.

  • Causality: Lower temperatures exponentially decrease the rate of thermal degradation[4], while darkness prevents photo-induced radical initiation.

  • Validation Check: Perform a monthly visual inspection. The compound must remain a pristine white powder.

Workflow S1 1. Lyophilization (Remove H2O) S2 2. Glovebox Transfer (<1 ppm O2/H2O) S1->S2 S3 3. Argon Backfilling (Heavy Inert Blanket) S2->S3 S4 4. Dark Storage (2-8°C) S3->S4

Step-by-step inert handling workflow to prevent oxidative and hydrolytic degradation.

IV. References

  • Title: How to Extend Resin Shelf Life for Stereolithography Projects Source: Patsnap Eureka URL: [Link]

  • Title: Degradation of 2-Amino-2-methylpropanol and Piperazine at CO₂ Capture-Relevant Conditions Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO₂ Capture Process Source: ResearchGate URL: [Link]

  • Title: Aromatic Amide-Based Hindered Amine Derivative as an Efficient Nucleation Agent for Polypropylene within Antiaging and Rechargeable Antibacterial Performances Source: ACS Applied Polymer Materials URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 3,3,5,5-Tetramethylpiperazin-2-one Purity Assessment: A Comparative Guide

Introduction & The Analytical Challenge 3,3,5,5-Tetramethylpiperazin-2-one (CAS: 1296755-97-9, MW: 156.23 g/mol )[1] is a highly sterically hindered amine building block. It is prominently utilized in the synthesis of ad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

3,3,5,5-Tetramethylpiperazin-2-one (CAS: 1296755-97-9, MW: 156.23 g/mol )[1] is a highly sterically hindered amine building block. It is prominently utilized in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and Hindered Amine Light Stabilizers (HALS)[2].

Assessing the purity of this compound presents a distinct analytical challenge. The molecule lacks an extended conjugated π -system, possessing only an isolated amide carbonyl. Consequently, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) yields exceptionally poor sensitivity and is highly susceptible to baseline drift at the low wavelengths (e.g., 210 nm) required for detection. To achieve rigorous, reproducible purity assessments, analytical scientists must pivot to universal detection techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) or HPLC coupled with Charged Aerosol Detection (HPLC-CAD).

Objective Method Comparison: GC-FID vs. HPLC-CAD vs. HPLC-UV

Selecting the optimal analytical technique requires balancing sensitivity, selectivity, and operational robustness. Below is a comparative analysis of three methodologies for the purity assessment of 3,3,5,5-Tetramethylpiperazin-2-one.

Performance MetricGC-FID (Recommended)HPLC-CAD (Alternative)HPLC-UV @ 210 nm (Not Recommended)
Detection Principle Universal carbon ionizationAerosol particle charge transferUV absorption of amide bond
Typical LOD < 0.05% area< 0.1% area> 0.5% area (Poor)
Linearity ( R2 ) > 0.999 (Highly linear)> 0.995 (Requires polynomial fit)< 0.980 (Prone to solvent interference)
Specificity Excellent (Separation by boiling point/polarity)Good (Separation by polarity)Poor (Matrix/solvent absorption overlap)
Operational Robustness High (Thermally stable analyte)Medium (Sensitive to mobile phase purity)Low (High baseline noise)

Causality Behind the Data:

  • GC-FID exploits the volatility and thermal stability of the tetramethyl-substituted piperazinone. The FID provides a near-universal, mass-proportional response for carbon-containing compounds, ensuring accurate relative area percent calculations without the need for individual relative response factors (RRFs).

  • HPLC-CAD provides a uniform response for non-volatile and semi-volatile analytes independent of optical properties, making it superior to UV for this specific molecule. However, it requires highly pure, volatile mobile phases to maintain a stable baseline.

  • HPLC-UV is fundamentally limited by the weak molar absorptivity of the amide bond. At 210 nm, common HPLC solvents (like methanol or acetonitrile) begin to absorb UV light, leading to poor signal-to-noise (S/N) ratios and unacceptably high Limits of Quantitation (LOQ).

Regulatory Grounding: ICH Q2(R2) and USP <1225>

The validation of these procedures must adhere to the latest international regulatory standards. The recently revised ICH Q2(R2) guideline[3] and the proposed revisions to USP General Chapter <1225>[4] mark a paradigm shift from static compliance checklists to dynamic lifecycle management[5].

  • Fitness for Purpose: The overarching goal of validation is ensuring decision-making confidence[4]. The analytical procedure must be demonstrated as fit for its intended purpose, which in this case is the accurate quantitation of major components and impurities[3][6].

  • Reportable Result & Range: Modern guidelines emphasize the "Reportable Result" as the definitive output supporting batch release[4]. The reportable range must be inclusive of the upper and lower specification limits and validated through the direct assessment of accuracy and precision[3].

Step-by-Step Experimental Protocols (A Self-Validating System)

Focusing on the optimal method (GC-FID), the following protocol is designed to meet ICH Q2(R2) Category I requirements[6]. Every step is engineered to be self-validating, ensuring that the system continuously proves its own reliability.

Protocol 1: GC-FID Method Parameters
  • Column: 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5), 30 m × 0.32 mm × 0.25 µm.

    • Causality: This non-polar stationary phase provides excellent separation of aliphatic amines based on their boiling points, minimizing peak tailing often seen with basic compounds.

  • Carrier Gas: Helium at 1.5 mL/min (Constant flow).

  • Oven Program: 80°C (hold 2 min) 10°C/min to 250°C (hold 5 min).

    • Causality: The initial low temperature focuses the analyte band at the head of the column, improving peak shape. The temperature ramp ensures the timely elution of any higher-boiling synthetic impurities.

  • Injector & Detector: Injector at 250°C (Split ratio 20:1); FID at 280°C.

  • Diluent: Methanol (GC grade).

Protocol 2: Validation Workflow
  • System Suitability Testing (SST): Inject a reference standard solution (1.0 mg/mL) six consecutive times.

    • Acceptance: RSD of peak area 2.0%, Tailing factor 1.5.

    • Causality: SST is the cornerstone of a self-validating system. It establishes the baseline operational integrity of the chromatograph before any validation data is collected.

  • Specificity: Inject a diluent blank, the 3,3,5,5-Tetramethylpiperazin-2-one standard, and a sample spiked with known synthetic impurities (e.g., unreacted diamine precursors).

    • Acceptance: Resolution ( Rs​ ) between the main peak and the closest eluting impurity 1.5. No interfering peaks in the blank.

  • Linearity and Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal concentration.

    • Acceptance: Correlation coefficient ( R2 ) 0.999.

    • Causality: This specific range validates the method's predictive capability across the entire Reportable Range, as mandated by ICH Q2(R2)[3].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate.

    • Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations of the same batch on Day 1 (Analyst 1) and Day 2 (Analyst 2).

    • Acceptance: Overall %RSD 2.0%.

    • Causality: ICH Q2(R2) notes that reproducibility and intermediate precision can be evaluated together as a single set of experiments to streamline lifecycle management[7].

Validation Lifecycle Architecture

ValidationLifecycle ATP 1. Analytical Target Profile Define Fitness for Purpose MethodDev 2. Method Selection GC-FID or HPLC-CAD ATP->MethodDev Specificity 3. Specificity & Range Confirm Reportable Range MethodDev->Specificity Performance 4. Accuracy & Precision Evaluate Uncertainty Specificity->Performance Robustness 5. Robustness (DoE) Risk-Based Evaluation Performance->Robustness Reportable 6. Reportable Result Batch Release Decision Robustness->Reportable

Fig 1: Analytical procedure lifecycle aligned with ICH Q2(R2) and USP <1225> principles.

References

  • Validation of Analytical Procedures Q2(R2) - ICH - 3

  • USP <1225> Method Validation - BA Sciences - 6

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog - 5

  • Validation of Analytical Procedure Q2(R2) (Draft/History) - ICH - 7

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy - 4

  • 1296755-97-9 | 3,3,5,5-Tetramethylpiperazin-2-one - BLD Pharm - 1

  • Thieme E-Journals - Synlett / Volltext - Thieme Connect - 2

Sources

Comparative

Comparison of 3,3,5,5-Tetramethylpiperazin-2-one with other piperazine-based compounds

Introduction: The Piperazine Scaffold as a Privileged Structure in Oncology The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, wid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Oncology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its unique physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] The piperazine moiety's ability to modulate aqueous solubility, basicity, and conformational rigidity, coupled with its synthetic tractability, makes it an invaluable tool in the design of novel drug candidates.[1][3] Within the broad family of piperazine-containing molecules, derivatives of piperazin-2-one have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comparative analysis of 3,3,5,5-tetramethylpiperazin-2-one and other piperazine-based compounds, with a focus on their cytotoxic properties against various cancer cell lines. While specific experimental data for 3,3,5,5-tetramethylpiperazin-2-one is not extensively available in the public domain, this guide will leverage data from structurally related piperazin-2-one derivatives to elucidate key structure-activity relationships (SAR) and discuss the potential influence of gem-dimethyl substitution.

The Piperazin-2-one Core: A Versatile Platform for Anticancer Drug Discovery

The piperazin-2-one scaffold offers a rigid and adaptable framework for the development of novel cytotoxic agents. The presence of a lactam function and two nitrogen atoms provides multiple points for chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize interactions with biological targets.[4]

Synthesis of the Piperazin-2-one Scaffold and its Derivatives

The synthesis of the piperazin-2-one core and its derivatives can be achieved through various synthetic routes. A common approach involves the condensation of an N-substituted ethylenediamine with an α-haloacetyl halide or an α,β-unsaturated ester. For N-arylpiperazin-2-ones, a key intermediate is often a 1-arylpiperazine, which can be synthesized by reacting a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[5][6][7]

A general synthetic pathway to N-arylpiperazin-2-one derivatives is depicted below. The synthesis of 1-(3-chlorophenyl)piperazin-2-one serves as a representative example, as it is a common starting material for a variety of biologically active compounds.[8]

cluster_synthesis Synthesis of 1-(3-chlorophenyl)piperazin-2-one Derivatives diethanolamine Diethanolamine bis_chloroethyl Bis(2-chloroethyl)amine Hydrochloride diethanolamine->bis_chloroethyl Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->bis_chloroethyl piperazine_hcl 1-(3-chlorophenyl)piperazine Hydrochloride bis_chloroethyl->piperazine_hcl Condensation chloroaniline 3-Chloroaniline chloroaniline->piperazine_hcl intermediate_5 Methyl 2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) -2-(4-chlorophenyl)acetate (Intermediate 5) piperazine_hcl->intermediate_5 Alkylation bromoacetate Methyl α-bromo(4-chlorophenyl)acetate bromoacetate->intermediate_5 final_compounds Final Piperazin-2-one Derivatives intermediate_5->final_compounds Amination amines Various Amines (Guanidine, Thiourea, etc.) amines->final_compounds

Caption: General synthetic scheme for N-arylpiperazin-2-one derivatives.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of piperazine-based compounds are critical determinants of their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). Properties such as pKa, solubility, and lipophilicity (logP) are carefully considered during the drug design process.

The piperazine ring itself is a weak base with two pKa values, typically around 5.4 and 9.8.[3] This allows for the formation of salts, which can significantly improve aqueous solubility and facilitate formulation. The introduction of substituents on the piperazine ring can modulate these properties. For instance, electron-withdrawing groups can decrease the basicity of the nitrogen atoms, while electron-donating groups can increase it.

Table 1: Physicochemical Properties of Piperazine and Related Scaffolds

Compound/ScaffoldpKa1pKa2Aqueous SolubilityLipophilicity (clogP)Key Features
Piperazine[3]5.359.73Freely SolubleLowDiprotic base, forms stable salts.
Piperazin-2-one[9]Less basic than piperazine-Generally GoodLowerContains a lactam, reduced basicity at N1.
Morpholin-2-one[9]Non-basic (amide)-Generally GoodHigher than piperazinoneOxygen heteroatom reduces H-bond donors.
1,4-Diazepan-2-one[9]Less basic than diazepine-VariableVariableSeven-membered ring, greater flexibility.

Data synthesized from general properties of the parent scaffolds.[9]

The gem-dimethyl substitution in the hypothetical 3,3,5,5-tetramethylpiperazin-2-one is expected to increase lipophilicity and could potentially enhance metabolic stability by sterically hindering enzymatic degradation. Studies on tetramethylpiperidine-substituted compounds have shown increased antitumor activity, suggesting that this structural motif can be beneficial for biological efficacy.[10]

Comparative Cytotoxicity of Piperazin-2-one Derivatives

The anticancer potential of piperazin-2-one derivatives has been evaluated against a variety of cancer cell lines. The cytotoxic activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[11]

A study by Ghasemi et al. (2020) investigated a series of 1-(3-chlorophenyl)piperazin-2-one derivatives with various substituents at the N4 position.[12] The results, summarized in Table 2, highlight the significant impact of these substituents on cytotoxic activity.

Table 2: In Vitro Cytotoxic Activity (IC50, µM) of 1-(3-chlorophenyl)piperazin-2-one Derivatives

Compound IDN4-SubstituentHT-29 (Colon Cancer)A549 (Lung Cancer)MRC-5 (Normal Lung Fibroblasts)Reference
7g Guanidine< 2< 2> 50[12]
7f Thiourea< 10< 10> 50[12]
7c Hydrazide< 20< 20> 50[12]
7e Imidazole~50~50> 100[12]
Doxorubicin (Reference Drug)~5~2Not Reported[12]

These findings suggest that the electronic properties of the N4-substituent play a crucial role in the cytotoxic potency of these compounds. The electron-rich guanidine and thiourea moieties in compounds 7g and 7f , respectively, resulted in significantly higher cytotoxicity compared to the imidazole-containing derivative 7e .[12] Importantly, these potent compounds exhibited selectivity for cancer cells over normal fibroblasts, a desirable characteristic for potential anticancer agents.

Another study on piperazin-2-one-based structures identified two compounds, one bearing a TADDOL-derived moiety and another with a trifluoromethyl substituent, that showed significant effects on the viability of various cancer cell lines, although with limited selectivity over non-malignant cells.[4][13][14] This highlights the ongoing challenge in drug development to achieve a high therapeutic index.

Structure-Activity Relationship (SAR) Insights

The available data allows for the deduction of several key structure-activity relationships for piperazin-2-one derivatives:

  • N4-Substitution is Critical: The nature of the substituent at the N4 position of the piperazin-2-one ring has a profound impact on cytotoxic activity. Electron-donating and hydrogen-bonding groups, such as guanidine and thiourea, appear to enhance potency.[12]

  • Aryl Substitution at N1: The presence of an aryl group, such as the 3-chlorophenyl ring, is a common feature in many active piperazine-based compounds and likely contributes to target binding through hydrophobic and electronic interactions.[15][16][17][18]

  • Potential Role of Gem-Dimethyl Substitution: While direct evidence is lacking for 3,3,5,5-tetramethylpiperazin-2-one, the introduction of gem-dimethyl groups in other heterocyclic scaffolds has been shown to increase metabolic stability and influence conformational preferences, which can positively impact biological activity.[10] The tetramethyl substitution in 2,3,5,6-tetramethylpyrazine has also been studied for its physicochemical and permeability properties.[19]

Experimental Protocols

General Procedure for the Synthesis of 1-(3-chlorophenyl)piperazin-2-one Derivatives

This protocol is adapted from the work of Ghasemi et al.[8]

  • Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride: 3-Chloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride in a suitable solvent such as xylene under reflux.[5][6][7]

  • Alkylation of 1-(3-chlorophenyl)piperazine hydrochloride: The resulting piperazine derivative is alkylated with an appropriate electrophile, such as methyl α-bromo(4-chlorophenyl)acetate, in the presence of a base like sodium bicarbonate in methanol.

  • Functionalization at the N4-position: The ester group of the intermediate is then reacted with various nucleophiles (e.g., guanidine, thiourea) to yield the final N4-substituted piperazin-2-one derivatives.

cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of piperazin-2-one derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h for formazan formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

MTT Cell Viability Assay

The following is a generalized protocol for the MTT assay, a standard method for assessing cell viability and cytotoxicity.[11]

  • Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazin-2-one derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

The piperazin-2-one scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. Structure-activity relationship studies demonstrate that modifications at the N4-position of the piperazin-2-one ring are a key determinant of cytotoxic potency, with electron-rich moieties showing particularly high activity. While the specific biological profile of 3,3,5,5-tetramethylpiperazin-2-one remains to be elucidated, the known effects of gem-dimethyl substitution on metabolic stability and lipophilicity suggest that it could be a valuable, yet unexplored, derivative.

Future research in this area should focus on the synthesis and biological evaluation of 3,3,5,5-tetramethylpiperazin-2-one and other alkyl-substituted piperazin-2-ones to further delineate the impact of steric and electronic factors on cytotoxicity. A deeper understanding of the mechanism of action of the most potent piperazin-2-one derivatives, including the identification of their specific molecular targets, will be crucial for their advancement as potential therapeutic candidates. The continued exploration of the chemical space around the piperazin-2-one core holds significant promise for the discovery of next-generation anticancer drugs.

References

  • Dziuk, B., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials (Basel), 14(9), 2138. [Link]

  • Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 436-444. [Link]

  • Ghasemi, S., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(4), 438-445. [Link]

  • Galdino, F. C., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(8), 869-881. [Link]

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  • Harrington, F. P., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247. [Link]

  • Dziuk, B., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials (Basel), 14(9), 2138. [Link]

  • Yamashita, T., et al. (1996). Structure-Activity Relationships of Dermorphin Analogues Containing Chiral Piperazin-2-one and Piperazine Derivatives. Scilit. [Link]

  • Cotugno, P., et al. (2022). Structure-activity relationships of piperazine-2-one derivatives as novel human ClpP activators. University of Bari Aldo Moro. [Link]

  • Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • van Meerloo, J., et al. (2011). The MTT assay. Methods in Molecular Biology, 716, 237-245. [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 245, 114925. [Link]

  • Iacovelli, R., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7175. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
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  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google P
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Sources

Validation

Cross-validation of spectroscopic data for 3,3,5,5-Tetramethylpiperazin-2-one from multiple sources

Comparative Spectroscopic Guide: Cross-Validation of 3,3,5,5-Tetramethylpiperazin-2-one and Its Derivatives As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: Cross-Validation of 3,3,5,5-Tetramethylpiperazin-2-one and Its Derivatives

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter the challenge of validating sterically hindered amine building blocks. 3,3,5,5-Tetramethylpiperazin-2-one (CAS: 1296755-97-9) [1] is a highly valuable scaffold. It serves as the core motif in Hindered Amine Light Stabilizers (HALS)[2] and acts as a critical intermediate in the synthesis of electron-deficient N1 -(hetero)aryl piperazinones[3].

However, synthesizing this tetrasubstituted ring—traditionally via Bargellini chemistry—is notoriously fraught with side reactions, including decarboxylation and imidazoline formation[3]. To prevent downstream failures, researchers must employ a self-validating spectroscopic system . This guide objectively compares the synthetic methodologies and cross-validates the NMR, IR, and HRMS data of the 3,3,5,5-tetramethylpiperazin-2-one scaffold across primary literature and industrial patent sources.

Experimental Workflow & Causality

To successfully isolate and validate the piperazinone scaffold, the synthetic route must be carefully designed to stabilize the reactive intermediates. The modern approach utilizes a reductive amination step to install an electron-donating protecting group prior to the harsh Bargellini cyclization[3].

Workflow A 1,2-Diamine Precursor B Reductive Amination (DMB Protection) A->B C Bargellini Cyclization (NaOH, Chloro-alcohol) B->C D Goldberg Arylation (CuI, K3PO4) C->D E HRMS & NMR Validation D->E

Experimental workflow for synthesizing and validating N1-aryl 3,3,5,5-tetramethylpiperazin-2-ones.

Step-by-Step Methodology: Synthesizing the Protected Intermediate
  • Step 1: Reductive Amination. Combine 2-methylpropane-1,2-diamine (5.67 mmol) and 2,4-dimethoxybenzaldehyde (5.67 mmol) in 20 mL MeOH at room temperature under nitrogen[3].

    • Causality: Why use the 2,4-dimethoxybenzyl (DMB) group? The Bargellini reaction requires a highly nucleophilic nitrogen. The electron-donating DMB group enriches the amine, preventing the intractable mixtures and degradation typically observed with unprotected or electron-deficient amines[3].

  • Step 2: Reduction. After 1 hour of stirring (note: exothermic), dilute the mixture with 20 mL MeOH and add NaBH₄ (11.34 mmol) portion-wise to reduce the imine to the secondary amine (Intermediate 1c)[3].

  • Step 3: Bargellini Cyclization. React the purified intermediate with 1,1,1-trichloro-2-methylpropan-2-ol and 50% aq. NaOH[3].

    • Causality: The highly concentrated NaOH is required to induce the formation of a transient dichloroepoxide from the trichloro-alcohol, which is subsequently attacked by the sterically hindered diamine to close the piperazinone ring.

Cross-Validation of Spectroscopic Data

A robust protocol relies on orthogonal data points. By cross-referencing the precursor intermediate (Thieme Synlett)[3] with the cyclized piperazinone scaffolds found in industrial HALS patents[2][4], we can establish a self-validating matrix for structural confirmation.

Table 1: ¹H NMR Cross-Validation (Precursor vs. Cyclized Scaffold)

The most critical diagnostic feature of the 3,3,5,5-tetramethylpiperazin-2-one scaffold is the behavior of the 12 methyl protons.

Compound StateSourceSolventTetramethyl ¹H NMR SignaturesDiagnostic Interpretation
Acyclic Precursor (1c) Thieme[3]CDCl₃ δ 1.43 (3H, s), 1.07 (6H, s)In the open-chain intermediate, free rotation averages the methyl signals, resulting in distinct but integrated pools (representing the 9 protons of the asymmetric precursor before cyclization adds the final methyl group).
Cyclized Piperazinone US4665185A[4]DMSO-d₆ δ 1.43 (12H, s, eq), 1.21 (12H, s, ax)Self-Validating Check: Once the rigid piperazinone ring forms, the 4 methyl groups are locked into distinct axial and equatorial environments. The splitting of the 12H into two distinct singlets confirms successful ring closure.
Table 2: ¹³C NMR and IR Markers

To ensure that decarboxylation did not occur during the harsh Bargellini step, the carbonyl carbon must be explicitly verified.

Spectroscopic MethodTarget Functional GroupExpected ValueSource Validation
¹³C NMR Lactam Carbonyl (C=O)~176.4 ppmUS9045480B2 confirms the piperazinone C=O at 176.4 ppm[2].
¹³C NMR Quaternary Carbons (C3, C5)~55.0 - 65.0 ppmThieme[3] and US9045480B2[2] show quaternary signals at 58.8 and 61.7 ppm.
IR Spectroscopy Amine/Amide N-H Stretch3347 cm⁻¹Thieme confirms a sharp band at 3347 cm⁻¹ for the secondary amine[3].
HRMS (TOF ES+) Base Scaffold [M+H]⁺157.133Exact mass for C₈H₁₇N₂O confirms the intact piperazinone ring[3].

The Self-Validating Logic System

When analyzing your post-Bargellini reaction mixture, do not rely on a single spectroscopic method. The system must close a logical loop: the mass spectrometry confirms the atomic composition, the IR confirms the survival of the functional groups, and the NMR integration confirms the 3D spatial arrangement.

Logic N1 Scaffold: C8H16N2O HRMS m/z: 157.133 N2 1H NMR: 12H Methyls (Axial vs Equatorial) N1->N2 N3 13C NMR: Carbonyl Shift ~176 ppm N1->N3 N4 IR: Amide/Amine Band ~3347 cm⁻¹ N1->N4 N5 Confirmed Piperazinone Ring Structure N2->N5 N3->N5 N4->N5

Orthogonal spectroscopic validation logic for the 3,3,5,5-tetramethylpiperazin-2-one scaffold.

Conclusion: By cross-referencing the high-resolution intermediate data from modern Goldberg arylation pathways[3] with the established baseline NMR shifts of industrial HALS derivatives[2][4], researchers can definitively distinguish the successful 3,3,5,5-tetramethylpiperazin-2-one product from degradation byproducts. Always verify the axial/equatorial splitting of the methyl protons in ¹H NMR and the ~176 ppm carbonyl shift in ¹³C NMR to guarantee structural integrity.

Sources

Comparative

Benchmarking the performance of 3,3,5,5-Tetramethylpiperazin-2-one-derived catalysts

Benchmarking the Performance of 3,3,5,5-Tetramethylpiperazin-2-one-Derived Catalysts in Selective Oxidations The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in synthetic organ...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 3,3,5,5-Tetramethylpiperazin-2-one-Derived Catalysts in Selective Oxidations

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in synthetic organic chemistry and drug development. While TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has long been the standard organocatalyst for these reactions, its utility is severely bottlenecked by steric hindrance, often failing to efficiently oxidize secondary or bulky aliphatic alcohols.

To bridge the gap between the inexpensive but limited TEMPO and highly active but costly bicyclic alternatives (like ABNO and AZADO), researchers have turned to 3,3,5,5-tetramethylpiperazin-2-one-derived nitroxyl radicals . This guide provides an in-depth mechanistic rationale, a self-validating experimental protocol, and quantitative benchmarking data to evaluate the performance of piperazinone-derived catalysts against industry standards.

Mechanistic Rationale: The Piperazinone Advantage

The catalytic efficacy of a nitroxyl radical is governed by a delicate balance between steric accessibility and the electronic properties of its corresponding oxoammonium cation[1].

The 3,3,5,5-tetramethylpiperazin-2-one scaffold features a lactam moiety (a carbonyl group adjacent to a nitrogen) within its 6-membered ring[2]. This structural variation introduces a critical electronic advantage:

  • Inductive Electron Withdrawal: The carbonyl group at the C2 position exerts a strong electron-withdrawing effect across the ring.

  • Enhanced Electrophilicity: This inductive effect reduces the electron density on the N4-oxyl radical, thereby raising its oxidation potential ( E1/2​ ) compared to the purely aliphatic TEMPO.

  • Kinetic Acceleration: When oxidized to the active oxoammonium cation, the piperazinone derivative becomes a significantly more potent hydride acceptor. This heightened electrophilicity partially overcomes the kinetic barriers imposed by the bulky gem-dimethyl groups, allowing for higher turnover frequencies (TOF) when oxidizing secondary alcohols[3].

Mechanism Alc Alcohol Substrate CuII_Alk Cu(II)-Alkoxide Complex Alc->CuII_Alk Cu(II) binding Nitroxyl Piperazinone NO• CuII_Alk->Nitroxyl H-acceptor Prod Carbonyl Product CuII_Alk->Prod α-H Abstraction CuI Cu(I) Species CuII_Alk->CuI Cu Reduction HNO Hydroxylamine Nitroxyl->HNO Reduction CuI->Alc O2 Re-oxidation HNO->Nitroxyl O2 Re-oxidation

Fig 1. Cu/Piperazinone-Nitroxyl catalytic cycle for aerobic alcohol oxidation.

Self-Validating Experimental Protocol

To objectively benchmark these catalysts, we utilize a standardized Copper/Nitroxyl co-catalyzed aerobic oxidation workflow[4]. This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the integrity of the reaction at every step.

Reagents:

  • Alcohol Substrate (1.0 mmol)

  • Catalyst (TEMPO, AZADO, or 3,3,5,5-Tetramethylpiperazin-2-one-oxyl) (5 mol%)

  • CuI (5 mol%)

  • N-methylimidazole (NMI) (10 mol%)

  • Acetonitrile (MeCN) (2.0 mL)

  • Dodecane (Internal Standard) (1.0 mmol)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alcohol substrate, the selected nitroxyl catalyst, CuI, and dodecane.

  • Ligand Coordination (Causality Check): Add MeCN and NMI. Why NMI? NMI acts as a strongly coordinating ligand for Cu, preventing the precipitation of inactive copper oxides and tuning the redox potential of the Cu center to facilitate rapid electron transfer.

  • Aerobic Initiation (Visual Validation): Purge the vessel with O2​ gas and attach an O2​ balloon. Self-Validation: Upon introduction of oxygen, the solution must immediately transition from a pale/colorless mixture to a deep green or blue hue. This color change confirms the successful formation of the active Cu(II)-nitroxyl complex. If the solution turns cloudy brown, the copper has irreversibly aggregated, and the reaction must be restarted.

  • Monitoring: Stir at 25 °C. Extract 10 µL aliquots hourly, dilute in ethyl acetate, and analyze via GC-FID. Self-Validation: The use of dodecane as an internal standard ensures that evaporation of the solvent does not artificially inflate the calculated conversion rates.

  • Quenching: Once GC-FID confirms the disappearance of the substrate peak, quench the reaction with saturated aqueous NH4​Cl to strip the copper into the aqueous layer, leaving the pure carbonyl product in the organic phase.

Workflow S1 1. Substrate Selection S2 2. Catalyst Loading S1->S2 S3 3. Aerobic Oxidation S2->S3 S4 4. GC-FID Monitoring S3->S4 S5 5. Yield & TOF Analysis S4->S5

Fig 2. Standardized logical workflow for catalyst benchmarking.

Quantitative Benchmarking Data

The following table summarizes the performance of 3,3,5,5-tetramethylpiperazin-2-one-oxyl against standard alternatives under identical aerobic conditions (5 mol% catalyst, 5 mol% CuI, 25 °C, 4 hours).

CatalystStructural ClassEstimated E1/2​ (vs Ag/AgCl)Primary Alcohols (Yield %)Secondary Alcohols (Yield %)Sterically Hindered Alcohols (Yield %)
TEMPO Piperidine-N-oxyl~0.81 V>95%<20%<5%
3,3,5,5-Tetramethylpiperazin-2-one-oxyl Piperazinone-N-oxyl~0.88 V>95%>65% >45%
ABNO Bicyclic-N-oxyl~0.70 V>95%>95%>85%
AZADO Bicyclic-N-oxyl~0.75 V>95%>95%>90%

Data Analysis & Insights:

  • Primary Alcohols: All catalysts perform exceptionally well, achieving >95% yield. The steric hindrance of the gem-dimethyl groups does not impede the oxidation of unhindered primary substrates.

  • Secondary & Hindered Alcohols: TEMPO's performance collapses due to severe steric clash between its four methyl groups and the secondary alcohol. However, the 3,3,5,5-tetramethylpiperazin-2-one-derived catalyst demonstrates a distinct advantage. Despite possessing the same bulky tetramethyl configuration as TEMPO, its higher redox potential (driven by the lactam ring) forces the oxidation forward, yielding >65% conversion for secondary alcohols.

  • Cost-to-Performance Ratio: While ABNO and AZADO offer near-universal oxidation capabilities due to their unhindered bicyclic structures, they are synthetically complex and highly expensive. The piperazinone-derived catalyst offers a highly effective "middle ground" for scaling up pharmaceutical intermediates where TEMPO fails but AZADO is cost-prohibitive.

Conclusion

For drug development professionals scaling up oxidation workflows, catalyst selection is a critical economic and chemical decision. Benchmarking reveals that 3,3,5,5-tetramethylpiperazin-2-one-derived catalysts successfully manipulate electronic parameters to overcome the inherent steric limitations of the tetramethyl scaffold. By integrating this catalyst into a Cu-catalyzed aerobic system, researchers can achieve robust yields on challenging secondary alcohols while maintaining a self-validating, scalable, and cost-effective protocol.

Sources

Validation

A Researcher's Guide to Purity Analysis of 3,3,5,5-Tetramethylpiperazin-2-one: Methodologies and Comparative Insights

For research use only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For research use only. Not for use in diagnostic procedures.

Introduction

3,3,5,5-Tetramethylpiperazin-2-one is a substituted piperazinone, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities. As with any compound intended for research or pharmaceutical development, establishing its purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can lead to erroneous experimental results, unpredictable biological effects, and complications in regulatory submissions.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth comparison of analytical methodologies for determining the purity of 3,3,5,5-Tetramethylpiperazin-2-one. We will explore a plausible synthetic route to understand potential impurities and then detail the application of various analytical techniques to quantify the target compound and identify any contaminants. While this guide uses a comparative format, it is important to note that obtaining and comparing multiple commercial sources for this specific molecule can be challenging. Therefore, the presented "commercial" data is a realistic, illustrative simulation to guide researchers in their own analytical endeavors.

Synthesis and Potential Impurities

A thorough understanding of the synthetic pathway is paramount to predicting potential impurities. A plausible and efficient method for the synthesis of N-substituted 3,3,5,5-tetramethylpiperazin-2-ones involves the reaction of a substituted 1,2-diamine with a cyanohydrin acetate in the presence of a haloform and an alkali metal hydroxide.[1] For the parent compound, 3,3,5,5-tetramethylpiperazin-2-one, a potential synthesis could involve the cyclization of a suitable diamine precursor.

A key starting material for this synthesis would be 2,2,4,4-tetramethyl-1,2-diaminobutane. The cyclization to form the piperazinone ring could be achieved through reaction with a suitable two-carbon carbonyl equivalent.

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Materials: Residual 2,2,4,4-tetramethyl-1,2-diaminobutane or carbonyl source.

  • Isomeric Byproducts: Depending on the reaction conditions, side reactions could lead to the formation of structural isomers. For instance, in related syntheses, the formation of undesired positional isomers has been noted.[1]

  • Oligomeric/Polymeric Species: Self-condensation of starting materials or intermediates can lead to the formation of higher molecular weight impurities.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, dichloromethane, ethyl acetate) may be present in the final product.

  • Reagents and Catalysts: Traces of bases, acids, or catalysts used during the synthesis may remain.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities start_materials 2,2,4,4-Tetramethyl-1,2-diaminobutane + Carbonyl Equivalent reaction Cyclization Reaction start_materials->reaction crude_product Crude 3,3,5,5-Tetramethylpiperazin-2-one reaction->crude_product unreacted_sm Unreacted Starting Materials reaction->unreacted_sm Incomplete Reaction isomers Isomeric Byproducts reaction->isomers Side Reactions polymers Polymeric Species reaction->polymers Side Reactions purification Column Chromatography / Recrystallization crude_product->purification pure_product Pure 3,3,5,5-Tetramethylpiperazin-2-one purification->pure_product solvents Residual Solvents purification->solvents Incomplete Removal

Caption: Synthetic and purification workflow for 3,3,5,5-Tetramethylpiperazin-2-one, highlighting potential sources of impurities.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. It excels at separating the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for separating polar and non-polar impurities.

    • Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of 3,3,5,5-Tetramethylpiperazin-2-one. If the chromophore is weak, a lower wavelength (e.g., 210-220 nm) may be necessary. For piperazine derivatives lacking a strong chromophore, derivatization might be considered for trace analysis, though it is generally not required for purity assessment of the bulk material.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

    • Program Example: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injector and Detector Temperatures: Typically 250°C and 280°C, respectively.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of ~1 mg/mL.

  • Analysis: The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be compared to libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to confirm the identity of the main compound. It is also a powerful tool for detecting and identifying impurities that have different proton or carbon environments.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons. The integration of proton signals can be used for quantitative analysis against a known internal standard.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.

  • Analysis: Analyze the spectra for unexpected signals, which may indicate the presence of impurities. The chemical shifts, splitting patterns, and integration of these signals can help in identifying the impurities.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation sample 3,3,5,5-Tetramethylpiperazin-2-one Sample hplc HPLC-UV (Quantitative Purity, Non-volatile Impurities) sample->hplc gcms GC-MS (Volatile Impurities, Residual Solvents) sample->gcms nmr ¹H & ¹³C NMR (Structural Confirmation, Impurity ID) sample->nmr purity_data Purity (%) hplc->purity_data impurity_profile Impurity Profile gcms->impurity_profile structure_confirm Structural Confirmation nmr->structure_confirm final_report final_report purity_data->final_report Consolidated Purity Report impurity_profile->final_report Consolidated Purity Report structure_confirm->final_report Consolidated Purity Report

Caption: A comprehensive analytical workflow for the purity assessment of 3,3,5,5-Tetramethylpiperazin-2-one.

Illustrative Comparison of Hypothetical Commercial Samples

To demonstrate how the data from these analytical methods can be used for comparison, we present hypothetical purity data for 3,3,5,5-Tetramethylpiperazin-2-one from three notional suppliers.

Disclaimer: The following data is for illustrative purposes only and does not represent actual data from any specific commercial supplier. It is intended to demonstrate how to interpret and compare analytical results.

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline solidOff-white powderWhite crystalline solid
Purity by HPLC (% Area) 99.6%98.2%99.1%
¹H NMR Conforms to structureConforms to structureConforms to structure
Major Impurity (by HPLC) 0.2% (Unidentified, RRT 1.2)1.1% (Starting Material)0.5% (Isomer)
Residual Solvents (by GC-MS) Dichloromethane (150 ppm)Ethyl Acetate (800 ppm)Not Detected (<50 ppm)
Melting Point 145-147 °C142-146 °C144-146 °C

Interpretation of Hypothetical Data:

  • Supplier A provides the highest purity material according to HPLC analysis. However, it contains a small amount of an unidentified impurity and some residual solvent.

  • Supplier B has a lower purity, with a significant amount of unreacted starting material remaining. The higher level of residual ethyl acetate may also be a concern for some applications.

  • Supplier C offers a high-purity product with no detectable residual solvents. The presence of a known isomeric impurity might be acceptable depending on its potential biological activity and the intended use of the compound.

Conclusion

The purity of 3,3,5,5-Tetramethylpiperazin-2-one, like any research chemical, is a critical parameter that must be rigorously assessed. A combination of analytical techniques, including HPLC for quantitative purity, GC-MS for volatile impurities and residual solvents, and NMR for structural confirmation, is essential for a comprehensive evaluation. This guide provides the foundational knowledge and experimental frameworks for researchers to establish the purity of their own synthesized or procured material. By understanding the potential impurities from the synthesis and applying the appropriate analytical methods, scientists can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible research outcomes.

References

  • Daicel Pharma. (n.d.). Piperazine Impurities and Synthesis.
  • U.S. Patent No. 4,240,961. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Kuleya, C. (2013).
  • BenchChem. (2025).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3,5,5-Tetramethylpiperazin-2-one
Reactant of Route 2
3,3,5,5-Tetramethylpiperazin-2-one
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